MK-2461
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Properties
IUPAC Name |
14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBLDKNWBUGRZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917879-39-1 | |
| Record name | MK-2461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-2461 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-2461 (Tepotinib): A Deep Dive into its Mechanism of Action in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MK-2461, also known as tepotinib, a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase, with a specific focus on its application in gastric cancer. This document will delve into the molecular interactions, downstream signaling consequences, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism: Preferential Inhibition of Activated c-Met
This compound is an ATP-competitive inhibitor that demonstrates a unique and crucial characteristic: it preferentially binds to the activated, phosphorylated form of the c-Met receptor.[1] This selectivity is significant, as aberrant c-Met activation, often driven by gene amplification or mutation, is a key oncogenic driver in a subset of gastric cancers.[2] BIAcore studies have shown that this compound binds to phosphorylated c-Met with approximately six-fold tighter affinity than to its unphosphorylated counterpart.[1]
This preferential inhibition leads to the effective suppression of c-Met signaling. Specifically, this compound potently inhibits the phosphorylation of tyrosine residues in the juxtamembrane domain (Y1003) and the C-terminal docking site (Y1349 and Y1365) of c-Met.[2] These sites are critical for the recruitment and activation of downstream signaling adaptors. Notably, this compound is significantly less potent at inhibiting the autophosphorylation of the c-Met activation loop, further highlighting its distinct mechanism.[1]
Downstream Signaling Attenuation
By inhibiting c-Met phosphorylation, this compound effectively blocks the activation of major downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and invasion. The primary pathways affected are:
-
PI3K/AKT Pathway: Inhibition of c-Met prevents the recruitment and activation of the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to reduced production of PIP3 and subsequent decreased activation of AKT.[1][3] This results in decreased cell survival and proliferation.
-
RAS/MAPK Pathway: this compound-mediated c-Met inhibition blocks the activation of the Grb2/SOS complex, which is responsible for activating RAS. This, in turn, suppresses the downstream phosphorylation cascade of RAF, MEK, and ERK (MAPK).[1][4] The net effect is a reduction in cell proliferation and survival.
-
Wnt/β-catenin Pathway: Tepotinib has been shown to inhibit Wnt/β-catenin signaling in c-MET-positive gastric cancer cells. This is achieved by decreasing the expression of β-catenin and c-MYC, key components of this pathway.[5][6]
The following diagram illustrates the signaling cascade targeted by this compound:
Cellular and Phenotypic Consequences in Gastric Cancer
The inhibition of these critical signaling pathways by this compound translates into several key anti-tumor effects in gastric cancer cells, particularly those with MET amplification:
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Inhibition of Cell Proliferation and Viability: this compound demonstrates potent dose-dependent growth inhibition in MET-amplified gastric cancer cell lines.[7]
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Induction of Apoptosis: Treatment with tepotinib leads to the induction of apoptotic cell death in c-MET-amplified gastric cancer cells.[6]
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Suppression of Epithelial-Mesenchymal Transition (EMT): A crucial aspect of this compound's mechanism is its ability to reverse the EMT process, which is associated with tumor invasion and metastasis.[5][6] Tepotinib treatment leads to:
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Inhibition of Cell Migration and Invasion: By suppressing c-Met signaling and reversing EMT, this compound effectively inhibits the migratory and invasive potential of gastric cancer cells.[1]
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Suppression of Tubulogenesis: In cell culture, this compound inhibits hepatocyte growth factor (HGF)/c-Met-dependent tubulogenesis, a process analogous to angiogenesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in gastric cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | MET Status | IC50 (nmol/L) | Reference |
| SNU-620 | Amplified | 9 | [8] |
| MKN-45 | Amplified | 7 | [8] |
| KATO III | Amplified | - | [5][6][7] |
| GTL-16 | Amplified | - | [2] |
| SNU-5 | Amplified | - | [2] |
| SNU-16 | Amplified | - | [2][8] |
| MKN-28 | Reduced | No effect | [6][7] |
| AGS | Reduced | No effect | [6][7] |
| MKN74 | Non-amplified | - | [2] |
| SNU-1 | Non-amplified | - | [2][8] |
Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Murine xenograft (c-Met-dependent gastric cancer) | This compound (oral) | 100 mg/kg twice daily | Effective suppression of c-Met signaling and tumor growth | [1] |
| MKN45 xenograft mice | Tepotinib (oral gavage) | 10 mg/kg/day | Significant reduction in tumor volumes and increased necrosis | [7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of gastric cancer cell lines.
Protocol:
-
Seed gastric cancer cells (e.g., SNU-620, MKN-45, KATO III, MKN-28, AGS) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (tepotinib) or DMSO (vehicle control) for 72 hours.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well.
-
Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of c-Met and downstream signaling proteins.
Protocol:
-
Culture gastric cancer cells to 70-80% confluency and then serum-starve for 24 hours.
-
Treat the cells with specified concentrations of this compound for a designated time (e.g., 2 hours).
-
For ligand-induced activation, stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies include those against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK, β-catenin, c-Myc, and β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for Western blot analysis:
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject a suspension of human gastric cancer cells (e.g., MKN-45) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer this compound (tepotinib) orally at a specified dose and schedule (e.g., 10 mg/kg/day). The control group receives the vehicle.
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (length x width²)/2.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers like E-cadherin and phospho-c-Met).
Multi-Targeted Activity
It is important to note that while this compound is a potent c-Met inhibitor, it also exhibits significant inhibitory activity against other receptor tyrosine kinases, including the Fibroblast Growth Factor Receptor (FGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][9] This multi-targeted nature may contribute to its overall anti-tumor efficacy, particularly in tumors that may have co-activation of these signaling pathways. The sensitivity of some tumor cell lines to this compound has been correlated with genomic amplification of either MET or FGFR2.[1]
Conclusion
This compound (tepotinib) is a highly effective inhibitor of the c-Met receptor tyrosine kinase with a well-defined mechanism of action in gastric cancer. Its preferential binding to the activated form of c-Met leads to the potent and selective blockade of downstream signaling pathways crucial for tumor growth, survival, and invasion. The ability of this compound to reverse the epithelial-mesenchymal transition further underscores its therapeutic potential. The preclinical data strongly support the clinical development of this compound as a targeted therapy for patients with MET-amplified gastric cancer. Further research and clinical trials are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted agent.
References
- 1. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of MET in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of MAPK pathway in gastric cancer: unveiling molecular crosstalk and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tepotinib Inhibits the Epithelial–Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tepotinib Inhibits the Epithelial-Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tepotinib inhibits the epithelial-mesenchymal transition and tumor growth of gastric cancers via increasing GSK3β, ECAD, MUC5AC, and MUC6. - ASCO [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of MK-2461: A c-Met Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development and tissue regeneration.[1] However, dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and progression of numerous human cancers.[2] Aberrant c-Met activation, through mechanisms like gene amplification, mutation, or protein overexpression, promotes tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][2] This has established c-Met as a compelling target for therapeutic intervention in oncology. MK-2461 is a potent and selective, orally bioavailable small-molecule inhibitor of c-Met that has undergone preclinical and early clinical development for the treatment of advanced solid tumors.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Discovery of this compound
The discovery of this compound originated from a high-throughput screening campaign of a chemical library of 5H-benzo[2][5]cyclohepta[1,2-b]pyridin-5-one kinase inhibitors.[6][7] This screening effort identified an initial hit compound which served as the scaffold for subsequent structure-activity relationship (SAR) studies. Through iterative medicinal chemistry optimization, the potency and selectivity for c-Met were improved, leading to the identification of this compound (formerly known as compound 81).[6]
Discovery Workflow
Mechanism of Action
This compound is an ATP-competitive inhibitor of c-Met kinase activity.[8] A distinguishing feature of this compound is its preferential binding to the activated, phosphorylated form of c-Met.[6][8] BIAcore studies have shown that this compound binds approximately 6-fold more tightly to phosphorylated c-Met compared to its unphosphorylated counterpart.[8] This selective inhibition of the activated kinase leads to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation, including the phosphoinositide 3-kinase (PI3K)/AKT and RAS/MAPK pathways.[2][8]
c-Met Signaling Pathway and Inhibition by this compound
In Vitro Activity
Kinase and Cellular Potency
This compound demonstrates potent inhibition of wild-type and various mutant forms of c-Met. It also exhibits activity against a panel of other kinases, though with generally lower potency. The inhibitory activity of this compound has been extensively characterized in a variety of in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) | Reference |
| c-Met Kinase | ||
| Wild-Type c-Met | 0.4 - 2.5 | [4][9] |
| c-Met (Y1230C mutant) | 1.5 | [9] |
| c-Met (Y1230H mutant) | 1.0 | [9] |
| c-Met (Y1235D mutant) | 0.5 | [9] |
| c-Met (M1250T mutant) | 0.4 | [9] |
| c-Met (N1100Y mutant) | 1.5 | [9] |
| Other Kinases | ||
| Ron | 7 | [4] |
| Flt1 | 10 | [4] |
| FGFR1 | 65 | [9] |
| FGFR2 | 39 | [9] |
| FGFR3 | 50 | [9] |
| KDR (VEGFR2) | 44 | [9] |
| TrkA | 46 | [9] |
| TrkB | 61 | [9] |
| Flt4 | 78 | [9] |
| Cellular Assays | ||
| HGF-induced mitogenesis (4MBr-5 cells) | 204 | [9] |
| HGF-induced migration (HPAF II cells) | 404 | [9] |
| IL-3-independent proliferation (32D/Tpr-Met cells) | ~100 | [9] |
| IL-3-independent proliferation (32D/Tpr-Met Y362C) | ~100 | [9] |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in various preclinical xenograft models. Oral administration of this compound has been shown to effectively suppress tumor growth in a dose-dependent manner.
Table 2: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| GTL-16 (gastric cancer) | 10 mg/kg, twice daily (p.o.) | 62% | [9] |
| GTL-16 (gastric cancer) | 50 mg/kg, twice daily (p.o.) | 77% | [9] |
| GTL-16 (gastric cancer) | 100 mg/kg, twice daily (p.o.) | 75% | [9] |
| GTL-16 (gastric cancer) | 200 mg/kg, once daily (p.o.) | 90% | [9] |
| NIH3T3 (c-Met T3936C mutant) | 134 mg/kg, twice daily (p.o.) | 78% | [9] |
| NIH3T3 (c-Met T3997C mutant) | 134 mg/kg, twice daily (p.o.) | 62% | [9] |
In the GTL-16 gastric carcinoma xenograft model, which harbors a MET gene amplification, treatment with this compound resulted in significant inhibition of c-Met phosphorylation (Y1349) with an in vivo IC50 of approximately 1 µM.[9]
Experimental Protocols
c-Met Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase.
-
Reagents : Recombinant human c-Met kinase, biotinylated peptide substrate (e.g., EQEDEPEGDYFEWLE-CONH2), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure :
-
Add c-Met kinase, peptide substrate, and varying concentrations of this compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 615 nm for europium and 665 nm for APC).
-
Calculate the TR-FRET ratio and determine IC50 values.
-
Cell Proliferation Assay (e.g., ViaLight™ PLUS Assay)
This assay determines the effect of this compound on the proliferation of tumor cell lines.
-
Cell Seeding : Plate tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Lysis and Luminescence Measurement : Add the cell lysis reagent from the ViaLight™ PLUS kit, which releases ATP from viable cells. Then, add the ATP-monitoring reagent containing luciferase and luciferin. The resulting luminescence, proportional to the number of viable cells, is measured using a luminometer.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.
HGF-Induced Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit HGF-induced cell migration.
-
Chamber Preparation : Use a Transwell chamber with a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with an extracellular matrix protein like fibronectin or collagen to promote cell attachment.
-
Cell Seeding : Seed tumor cells in serum-free medium in the upper chamber.
-
Chemoattractant and Inhibitor : Add HGF to the lower chamber as a chemoattractant. Add varying concentrations of this compound to both the upper and lower chambers.
-
Incubation : Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Quantification : Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields.
MDCK Cell Tubulogenesis Assay
This assay evaluates the effect of this compound on HGF-induced formation of three-dimensional tubular structures by Madin-Darby canine kidney (MDCK) cells.
-
Matrigel Coating : Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding : Suspend MDCK cells in a collagen I solution and seed them on top of the Matrigel layer.
-
Treatment : Add medium containing HGF and different concentrations of this compound.
-
Incubation : Incubate the plate for several days (e.g., 7-14 days) to allow for the formation of tubular networks.
-
Analysis : Visualize and quantify the formation of branching tubules using microscopy.
Western Blotting for c-Met Signaling
This technique is used to analyze the phosphorylation status of c-Met and its downstream signaling proteins.
-
Cell Treatment and Lysis : Treat cultured tumor cells with HGF and/or this compound for specified times. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of c-Met, AKT, and ERK.
-
Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow for In Vitro Characterization
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies of this compound have been conducted in animal models, although detailed public data is limited. A Phase I clinical trial abstract reported a rapid time to maximum concentration (Tmax) of 1-3 hours and a terminal half-life of 6.3 hours in human patients following a single daily dose.[10]
Clinical Development
This compound entered a Phase I, multicenter, open-label, dose-escalation study in patients with advanced solid tumors that were refractory to standard therapy.[10] The study evaluated the safety, tolerability, and pharmacokinetics of this compound administered orally, either once or twice daily.[10] The dose levels tested included 60 mg daily, and 60 mg, 120 mg, and 180 mg twice daily.[10] The results from this early trial indicated that twice-daily administration of this compound at the tested doses was well-tolerated.[10]
Conclusion
This compound is a potent and selective c-Met inhibitor discovered through a systematic high-throughput screening and lead optimization process. Its unique mechanism of preferentially targeting the activated form of c-Met translates into effective inhibition of downstream signaling pathways and robust anti-tumor activity in preclinical models. The favorable in vitro and in vivo profiles of this compound supported its advancement into early clinical trials. This technical guide provides a comprehensive summary of the discovery and development of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development. Further investigation and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of c-Met-driven cancers.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a Human Gastric Cancer Xenograft Model in Immunocompetent Mice Using the Microcarrier-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase [benthamopenarchives.com]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
The Primary Target of MK-2461: A Tale of Two Compounds
An Important Clarification on the Identity of MK-2461
The designation "this compound" has been associated with two distinct investigational compounds, leading to potential confusion within scientific literature. The primary and most clinically advanced compound associated with a similar identifier (ST-246) is tecovirimat , an antiviral agent targeting the orthopoxvirus VP37 protein . Tecovirimat is FDA-approved for the treatment of smallpox and is also known by its brand name TPOXX.
Separately, the designation this compound has also been used for a preclinical multi-targeted kinase inhibitor whose primary target is the c-Met receptor tyrosine kinase , which has been investigated for its potential in cancer therapy.
This guide will focus on the primary, clinically validated target of tecovirimat (TPOXX) , the orthopoxvirus VP37 protein, due to its established therapeutic relevance.
An In-Depth Technical Guide to the Core Target of Tecovirimat (TPOXX, ST-246)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tecovirimat is a first-in-class antiviral drug that potently inhibits the function of the orthopoxvirus VP37 envelope wrapping protein.[1][2][3][4] This protein is highly conserved across all members of the orthopoxvirus genus, including variola virus (the causative agent of smallpox), monkeypox virus, and vaccinia virus.[5][6] By targeting VP37, tecovirimat effectively blocks a crucial step in the viral replication cycle, specifically the formation of extracellular enveloped virions (EEV), thereby preventing the spread of the virus from cell to cell and limiting the progression of the disease within a host.[1][4][7]
The Primary Target: Orthopoxvirus VP37 Protein
The primary molecular target of tecovirimat is the orthopoxvirus protein VP37, which is encoded by the F13L gene in vaccinia virus and its homologs in other orthopoxviruses.[5][8] VP37 is a major envelope protein that is essential for the production of EEV.[1] EEV are crucial for the dissemination of the virus within the host, as they are responsible for cell-to-cell spread and long-range dissemination.[7]
The VP37 protein is not found in the intracellular mature virions (IMV), but it is a key component of the viral wrapping complex.[9] This complex is responsible for enveloping IMV with a double membrane derived from early endosomes or the trans-Golgi network, a critical step in the formation of EEV.[5]
Mechanism of Action
Tecovirimat exerts its antiviral effect through a unique mechanism of action. It does not directly inhibit viral DNA or protein synthesis. Instead, it acts as a molecular glue, binding to the VP37 protein and inducing its dimerization.[1][9] This drug-induced dimerization of VP37 prevents its interaction with cellular components, such as Rab9 GTPase and TIP47, which are essential for the formation of the wrapping complex.[2][10]
By inhibiting the function of VP37, tecovirimat blocks the envelopment of IMV, leading to a significant reduction in the formation of EEV.[7] As a result, the virus is unable to efficiently spread from infected cells, effectively halting the progression of the infection and allowing the host's immune system to clear the virus.[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of tecovirimat and a generalized workflow for identifying its target.
References
- 1. Tecovirimat - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. TPOXX (Tecovirimat Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. siga.com [siga.com]
- 5. journals.asm.org [journals.asm.org]
- 6. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cda-amc.ca [cda-amc.ca]
An In-Depth Technical Guide on the Efficacy of MK-2461 Against Oncogenic c-Met Mutants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MK-2461, a potent, multi-targeted kinase inhibitor, with a specific focus on its mechanism of action and efficacy against oncogenic mutants of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated through mutations, amplification, or overexpression, is a critical driver in the proliferation, survival, and metastasis of various cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5]
This compound is a novel, ATP-competitive small-molecule inhibitor that uniquely and preferentially targets the activated (phosphorylated) state of the c-Met receptor.[1][6][7] This characteristic distinguishes it from many other tyrosine kinase inhibitors that bind to both active and inactive kinase conformations.[8] This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex pathways to offer a thorough resource for professionals in the field.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of c-Met.[1][6] Surface plasmon resonance (BIAcore) studies have shown that this compound binds with approximately six-fold greater affinity to the phosphorylated, active form of c-Met compared to its unphosphorylated, inactive state.[6] This preferential binding leads to the effective suppression of c-Met signaling.
Specifically, this compound potently inhibits the phosphorylation of tyrosine residues in the juxtamembrane domain (Y1003) and the C-terminal docking site (Y1349, Y1365), but is several hundredfold less potent against the autophosphorylation of the activation loop (Y1234/Y1235).[6][9] By blocking the phosphorylation of the key docking sites, this compound prevents the recruitment and activation of downstream signaling molecules, effectively inhibiting critical pro-oncogenic pathways, including the phosphoinositide 3-kinase (PI3K)-AKT and Ras-extracellular signal-regulated kinase (ERK) pathways.[6][10]
Data Presentation
The following tables summarize the quantitative data on this compound's inhibitory activity and selectivity from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Oncogenic c-Met Mutants
| Target Kinase | IC50 (nmol/L) |
| Wild-Type c-Met | 2.5[9] |
| Oncogenic Mutants | |
| M1250T | 0.4[8] |
| Y1235D | 0.5[8] |
| Y1230H | 1.0[8] |
| N1100Y | 1.5[8] |
| Y1230C | 1.5[8] |
Data represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.
Table 2: Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (nmol/L) | Selectivity over c-Met (WT) |
| c-Met (WT) | 2.5 | 1x |
| Ron | 7 | ~3x |
| Flt1 | 10 | 4x |
| FGFR2 | 39 | ~16x |
| KDR (VEGFR2) | 44 | ~18x |
| TrkA | 46 | ~18x |
| FGFR3 | 50 | 20x |
| TrkB | 61 | ~24x |
| FGFR1 | 65 | 26x |
| Flt4 | 78 | ~31x |
This table demonstrates the multi-targeted nature of this compound, with 8- to 30-fold greater selectivity for c-Met over other tested kinases.[8]
Table 3: Cellular Activity of this compound
| Cellular Process / Cell Line | IC50 (nmol/L) |
| IL-3 Independent Proliferation (32D/Tpr-Met cells) | ~100[8] |
| IL-3 Independent Proliferation (32D/Tpr-Met Y362C) | ~100[8] |
| HGF-Induced Mitogenesis (4MBr-5 cells) | 204[8] |
| HGF-Induced Migration (HPAF II cells) | 404[8] |
These data reflect the ability of this compound to inhibit c-Met-driven cellular functions.
Table 4: In Vivo Efficacy of this compound in Murine Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| GTL-16 Gastric Cancer | 10 mg/kg, twice daily | 62%[9] |
| GTL-16 Gastric Cancer | 50 mg/kg, twice daily | 77%[9] |
| GTL-16 Gastric Cancer | 100 mg/kg, twice daily | 75%[6][9] |
| GTL-16 Gastric Cancer | 200 mg/kg, once daily | 90%[9] |
| NIH-3T3 (c-Met mutant T3936C) | 134 mg/kg, twice daily | 78%[8] |
| NIH-3T3 (c-Met mutant T3997C) | 134 mg/kg, twice daily | 62%[8] |
This compound demonstrates significant and dose-dependent anti-tumor activity in preclinical models driven by c-Met activation.[6][8][9]
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro TR-FRET c-Met kinase assay.
Caption: Logical diagram of this compound's preferential binding to activated c-Met.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the evaluation of this compound.
c-Met Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to measure the in vitro inhibitory potency of this compound against c-Met kinase activity.
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase. A europium (Eu)-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide, bringing it in close proximity to streptavidin-allophycocyanin (SA-APC), which binds to the biotin tag. This proximity allows for a fluorescence resonance energy transfer (FRET) from the Eu donor to the APC acceptor, generating a signal that is proportional to kinase activity.
-
Methodology:
-
Reagent Preparation: A reaction buffer is prepared containing recombinant human c-Met kinase domain protein. A dilution series of this compound in DMSO is prepared. The substrate solution contains a biotinylated peptide (e.g., N-biotinylated-EQEDEPEGDYFEWLE-CONH2) and ATP.[8]
-
Inhibitor Incubation: The c-Met enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in a microplate well for a defined period (e.g., 10-15 minutes) at room temperature.
-
Kinase Reaction: The kinase reaction is initiated by adding the ATP and peptide substrate mixture to the wells. The plate is incubated for a specified time (e.g., 60-90 minutes) to allow for phosphorylation.
-
Detection: The reaction is stopped by adding a solution containing EDTA. The TR-FRET detection reagents (Eu-labeled anti-phosphotyrosine antibody and SA-APC) are then added, and the plate is incubated to allow for binding.
-
Data Acquisition: The plate is read on a compatible plate reader capable of measuring time-resolved fluorescence.
-
Analysis: The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based c-Met Phosphorylation Assay (Western Blotting)
This assay assesses the ability of this compound to inhibit c-Met phosphorylation and downstream signaling within a cellular context.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. This method can quantify the levels of phosphorylated (active) and total c-Met, as well as downstream targets like AKT and ERK.
-
Methodology:
-
Cell Culture and Treatment: A c-Met dependent cell line (e.g., GTL-16 gastric cancer cells, which have MET amplification) is cultured to sub-confluency.[9] Cells are serum-starved and then treated with a dose range of this compound for a specified time (e.g., 2 hours).[9] If the cell line is not constitutively active, it is stimulated with hepatocyte growth factor (HGF) post-inhibitor treatment.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific for phospho-c-Met (e.g., p-Y1349), total c-Met, phospho-AKT (S473), total AKT, phospho-ERK1/2 (T202/Y204), and a loading control (e.g., β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
In Vivo Murine Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human tumor cells (or murine cells engineered to express oncogenic human c-Met) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Methodology:
-
Cell Implantation: Female nude mice are subcutaneously injected with a suspension of tumor cells (e.g., GTL-16 cells or NIH-3T3 cells expressing oncogenic c-Met mutants).[6][9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is formulated for oral administration and delivered via gavage at specified doses and schedules (e.g., 100 mg/kg, twice daily).[6][9] The vehicle solution is administered to the control group.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., western blotting for p-c-Met).
-
References
- 1. Facebook [cancer.gov]
- 2. lungevity.org [lungevity.org]
- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for selective small molecule kinase inhibition of activated c-Met [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Tyrosine Kinase c-Met Contributes to the Pro-tumorigenic Function of the p38 Kinase in Human Bile Duct Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kinase Selectivity Profile of MK-2461: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2461 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor primarily targeting the c-Met receptor tyrosine kinase. Its unique mechanism of action, characterized by a preferential affinity for the activated, phosphorylated form of c-Met, distinguishes it from many other kinase inhibitors. This document provides an in-depth technical overview of the kinase selectivity profile of this compound, presenting key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways and experimental workflows.
Core Attributes of this compound
This compound demonstrates potent inhibitory activity against wild-type c-Met and various oncogenic mutants. A key feature of its mechanism is its significantly higher binding affinity for phosphorylated c-Met compared to its unphosphorylated state, as demonstrated by BIAcore studies which indicated a 6-fold tighter binding to the activated kinase. This preferential binding to the active conformation allows for potent inhibition of c-Met signaling. While a powerful c-Met inhibitor, this compound is a multi-targeted kinase inhibitor, displaying inhibitory activity against other kinases, albeit with generally lower potency.
Quantitative Kinase Inhibition Profile
The kinase selectivity of this compound has been assessed against a panel of kinases. The following table summarizes the in vitro inhibitory activities of this compound, presenting IC50 values for its primary targets and key off-targets.
| Kinase Target | IC50 (nM) | Comments |
| c-Met (Wild-Type) | 2.5 | Primary target. |
| c-Met Mutants | ||
| M1250T | 0.4 | Oncogenic mutant. |
| Y1235D | 0.5 | Oncogenic mutant. |
| Y1230H | 1.0 | Oncogenic mutant. |
| N1100Y | 1.5 | Oncogenic mutant. |
| Y1230C | 1.5 | Oncogenic mutant. |
| Other Kinases | ||
| Ron | 7 | Similar potency to c-Met. |
| Flt1 (VEGFR1) | 10 | Similar potency to c-Met. |
| Flt3 | 22 | 8- to 30-fold less sensitive than c-Met. |
| PDGFRβ | 22 | 8- to 30-fold less sensitive than c-Met. |
| Mer | 24 | |
| FGFR2 | 39 | 8- to 30-fold less sensitive than c-Met. |
| KDR (VEGFR2) | 44 | 8- to 30-fold less sensitive than c-Met. |
| TrkA | 46 | 8- to 30-fold less sensitive than c-Met. |
| FGFR3 | 50 | 8- to 30-fold less sensitive than c-Met. |
| TrkB | 61 | 8- to 30-fold less sensitive than c-Met. |
| FGFR1 | 65 | 8- to 30-fold less sensitive than c-Met. |
| Flt4 (VEGFR3) | 78 | 8- to 30-fold less sensitive than c-Met. |
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves several key biochemical and cellular assays.
In Vitro Kinase Inhibition Assays (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the IC50 values of kinase inhibitors.
Methodology:
-
Reaction Setup: The kinase of interest, a specific peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate.
-
Detection: A europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin (which binds to a biotinylated peptide substrate) are added.
-
FRET Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium and allophycocyanin into close proximity, resulting in a FRET signal that is measured over time.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity is determined by plotting the FRET signal against the inhibitor concentration.
Caption: Workflow for TR-FRET based kinase inhibition assay.
c-Met Autophosphorylation Assay
This assay specifically investigates the effect of this compound on the autophosphorylation of the c-Met kinase domain.
Methodology:
-
Incubation: The recombinant c-Met cytosolic domain is pre-incubated with varying concentrations of this compound.
-
Phosphorylation Induction: ATP is added to the mixture to induce autophosphorylation.
-
Western Blotting: The reaction products are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated tyrosine residues on c-Met (e.g., p-Y1234/1235, p-Y1349) to assess the level of autophosphorylation.
Cellular Assays
To understand the effects of this compound in a biological context, cellular assays are employed.
Methodology:
-
Cell Culture: Cancer cell lines with known c-Met or FGFR2 amplification (e.g., GTL-16, Kato III) are cultured.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Lysis and Analysis: After treatment, cells are lysed, and the phosphorylation status of c-Met, downstream signaling proteins (e.g., AKT, ERK), and other kinases like FGFR2 and PDGFR are analyzed by Western blotting.
Signaling Pathway Inhibition
This compound effectively suppresses the downstream signaling cascades initiated by c-Met activation. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)-AKT and the Ras-Extracellular signal-regulated kinase (ERK) pathways.
Caption: this compound blocks c-Met signaling pathways.
By inhibiting c-Met, this compound effectively blocks the phosphorylation of its juxtamembrane and C-terminal docking sites, which are crucial for recruiting downstream signaling molecules. This leads to the suppression of HGF-dependent cellular processes such as mitogenesis, migration, and tubulogenesis.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with a distinct preference for the activated conformation of its primary target, c-Met. Its high affinity for phosphorylated c-Met translates to effective inhibition of downstream signaling pathways critical for cancer cell proliferation and survival. While exhibiting activity against other kinases, its selectivity profile demonstrates a clear therapeutic window for targeting c-Met-driven malignancies. The detailed understanding of its kinase selectivity, derived from robust biochemical and cellular assays, provides a strong rationale for its continued investigation and development as a therapeutic agent.
Preliminary Studies on MK-2461 in Cancer Research: A Technical Guide
This technical guide provides an in-depth overview of the preclinical and early clinical research on MK-2461, a selective inhibitor of the c-Met receptor tyrosine kinase, in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally bioavailable, and selective small-molecule inhibitor of the c-Met proto-oncogene.[1] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[2] Aberrant activation of the HGF/c-Met signaling pathway through mutation, amplification, or overexpression has been implicated in the development and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[2] this compound has been investigated as a potential anti-cancer agent due to its ability to preferentially inhibit activated c-Met in an ATP-competitive manner.[1][3]
Mechanism of Action
This compound is a multi-targeted kinase inhibitor that demonstrates a strong preference for the activated (phosphorylated) form of the c-Met receptor.[3][4] This selectivity is a distinguishing feature compared to other ATP-competitive tyrosine kinase inhibitors that often bind to both active and inactive kinase conformations with similar affinity.[5]
The binding of this compound to the ATP-binding site of activated c-Met prevents the autophosphorylation of the kinase domain and subsequent downstream signaling.[1][3] Specifically, this compound effectively suppresses the phosphorylation of the juxtamembrane domain and the C-terminal docking site of c-Met.[3][6] This blockade inhibits signaling through two major pathways implicated in cancer progression: the phosphoinositide 3-kinase (PI3K)-AKT pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway.[3][6]
Interestingly, this compound is significantly less potent at inhibiting the autophosphorylation of the c-Met activation loop itself.[3][6] Surface plasmon resonance (BIAcore) studies have shown that this compound binds with approximately 6-fold greater affinity to phosphorylated c-Met compared to its unphosphorylated form.[3]
In Vitro Studies
Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against wild-type and various oncogenic mutants of c-Met. It also shows activity against other receptor tyrosine kinases, albeit with lower potency.
| Target Kinase | IC50 (nmol/L) | Notes |
| Wild-type c-Met | 0.4 - 2.5 | In vitro phosphorylation of a peptide substrate.[3] |
| c-Met (N1100Y mutant) | 1.5 | [5] |
| c-Met (Y1230C mutant) | 1.5 | [5] |
| c-Met (Y1230H mutant) | 1.0 | [5] |
| c-Met (Y1235D mutant) | 0.5 | [5] |
| c-Met (M1250T mutant) | 0.4 | [5] |
| FGFR1, FGFR2, FGFR3 | 8- to 30-fold less potent than for c-Met | [5] |
| PDGFRβ | 8- to 30-fold less potent than for c-Met | [5] |
| KDR, Flt1, Flt3, Flt4 | 8- to 30-fold less potent than for c-Met | [5] |
| TrkA, TrkB | 8- to 30-fold less potent than for c-Met | [5] |
| Ron | Less potent than for c-Met | [5] |
Cellular Activity
This compound has demonstrated the ability to inhibit HGF-dependent cellular processes that are crucial for tumor progression.
| Cellular Process | Cell Line | IC50 |
| HGF-induced Mitogenesis | 4MBr-5 | 204 nM[5] |
| HGF-induced Migration | HPAF II | 404 nM[5] |
| HGF-induced Branching Tubulogenesis | MDCK | - |
| IL-3-independent proliferation (Tpr-Met transformed) | 32D | ~100 nM[5] |
| IL-3-independent proliferation (Tpr-Met Y362C mutant) | 32D | ~100 nM[5] |
Furthermore, a screen of a large panel of tumor cell lines revealed that 7 out of 10 of the most sensitive lines to this compound harbored genomic amplification of either MET or FGFR2.[3]
In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in murine xenograft models.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition |
| GTL-16 gastric cancer xenograft | 100 mg/kg, twice daily (p.o.) | Effective suppression of tumor growth.[3] |
| GTL-16 gastric cancer xenograft | 10 mg/kg, twice daily (p.o.) | 62%[5] |
| GTL-16 gastric cancer xenograft | 50 mg/kg, twice daily (p.o.) | 77%[5] |
| GTL-16 gastric cancer xenograft | 100 mg/kg, twice daily (p.o.) | 75%[5] |
| GTL-16 gastric cancer xenograft | 200 mg/kg, once daily (p.o.) | 90%[5] |
| NIH-3T3 cells with oncogenic c-Met mutants | - | Inhibition of tumor growth.[3] |
| NIH3T3 tumors with c-Met T3936C mutant | 134 mg/kg, twice daily | 78%[5] |
| NIH3T3 tumors with c-Met T3997C mutant | 134 mg/kg, twice daily | 62%[5] |
In vivo studies also confirmed that oral administration of this compound leads to a dose-dependent inhibition of c-Met phosphorylation (at Y1349) in GTL-16 tumors, which correlated with plasma concentrations of the drug.[7]
Phase I Clinical Study
A first-in-human, open-label, multicenter Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors refractory to standard therapy.[8]
| Parameter | Finding |
| Dosing Regimens Tested | 60mg daily, 60mg BID, 120mg BID, 180 mg BID.[8] |
| Maximum Tolerated Dose (MTD) | Not reached in the reported cohorts.[8] |
| Tolerability | Generally well-tolerated at the tested doses; 91% of patients experienced no greater than Grade 1 drug-related toxicity.[8] |
| Pharmacokinetics (PK) | Rapid Tmax (1-3 hours) across all dosing cohorts.[8] Terminal half-life of 6.3 hours for the once-daily dosing cohort.[8] |
| Efficacy | No objective antitumor responses were observed.[8] One patient with mucinous carcinoma of the appendix had stable disease for 6 cycles.[8] |
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the IC50 values of this compound against c-Met and other kinases.
-
Methodology:
-
Recombinant kinase domains of the target enzymes are used.
-
A peptide substrate recognized by the kinase is utilized.
-
The kinase, substrate, and varying concentrations of this compound are incubated in the presence of ATP.
-
The level of substrate phosphorylation is measured, typically using a method that detects the incorporation of phosphate (e.g., radioactive ATP) or a specific antibody against the phosphorylated substrate.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Phosphorylation Assay
-
Objective: To assess the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins in cultured cells.
-
Methodology:
-
Tumor cells with constitutive c-Met activation (e.g., GTL-16) or cells that can be stimulated with HGF (e.g., A549) are cultured.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 2 hours).
-
For HGF-inducible models, cells are stimulated with HGF for a short period (e.g., 10 minutes) following inhibitor treatment.
-
Cells are lysed, and protein extracts are prepared.
-
Western blotting is performed using antibodies specific for the phosphorylated forms of c-Met (e.g., pY1003, pY1234/35, pY1349), AKT (pS473), and ERK1/2 (pT202/Y204), as well as antibodies for the total protein levels as loading controls.
-
The intensity of the bands is quantified to determine the extent of inhibition.
-
Murine Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Human tumor cells (e.g., GTL-16) are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-Met).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Facebook [cancer.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
The Selective Inhibition of Activated c-Met by MK-2461: A Technical Guide to its Interaction with the Activation Loop
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase, a crucial mediator of cell growth, motility, and invasion, is a prime target in oncology.[1] Aberrant c-Met signaling is implicated in the progression of numerous cancers. MK-2461 is a potent, ATP-competitive, and multi-targeted kinase inhibitor with high selectivity for the activated, phosphorylated form of the c-Met receptor.[2][3] This technical guide provides an in-depth analysis of the interaction between this compound and the c-Met activation loop, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. A key characteristic of this compound is its potent inhibition of c-Met-mediated substrate phosphorylation, while being a significantly less potent inhibitor of the autophosphorylation of the c-Met activation loop itself.[2][3] This unique mechanism of action is attributed to its preferential binding to the phosphorylated, active conformation of the kinase.
The c-Met Signaling Pathway and Inhibition by this compound
The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, including those in the activation loop (Y1234/Y1235).[1] This phosphorylation event stabilizes the active conformation of the kinase, allowing for the recruitment and phosphorylation of downstream signaling molecules such as GRB2, GAB1, and PI3K, ultimately activating pathways like the RAS-MAPK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the activated c-Met kinase.[2] This binding event, while not significantly inhibiting the autophosphorylation of the activation loop, effectively blocks the phosphorylation of other substrates, thereby abrogating downstream signaling.[2][4]
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Quantitative Analysis of this compound Inhibition
This compound is a highly potent inhibitor of wild-type and various mutant forms of c-Met. Its inhibitory activity has been quantified using various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against c-Met and other kinases.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| c-Met (Wild-Type) | Kinase Assay | 2.5 | [4] |
| c-Met (M1250T) | Kinase Assay | 0.4 | [5][6] |
| c-Met (Y1235D) | Kinase Assay | 0.5 | [5][6] |
| c-Met (Y1230H) | Kinase Assay | 1.0 | [5][6] |
| c-Met (N1100Y) | Kinase Assay | 1.5 | [5] |
| c-Met (Y1230C) | Kinase Assay | 1.5 | [5][6] |
| c-Met (Y1349 phosphorylation) | Cellular Assay | ~1 (µM) | [5] |
| RON | Kinase Assay | 7 | [4] |
| Flt1 | Kinase Assay | 10 | [4] |
| FGFR1 | Kinase Assay | 65 | [5][6] |
| FGFR2 | Kinase Assay | 39 | [5] |
| FGFR3 | Kinase Assay | 50 | [5] |
| KDR (VEGFR2) | Kinase Assay | 44 | [5] |
| TrkA | Kinase Assay | 46 | [5] |
| TrkB | Kinase Assay | 61 | [5] |
| Flt4 | Kinase Assay | 78 | [5] |
Structural Basis of Selective Inhibition
Crystallographic studies of a close analog of this compound in complex with the phosphorylated c-Met kinase domain have elucidated the structural basis for its preferential binding to the active form of the enzyme.[7] Upon phosphorylation of the activation loop tyrosines (Y1234 and Y1235), the activation loop undergoes a significant conformational change, moving out of the active site. This "open" conformation, along with rearrangements of other key structural elements like the αC-helix and the G-loop, creates a binding pocket that is favorably recognized by this compound. The inhibitor forms specific interactions within this pocket, leading to a stable complex that prevents the binding and phosphorylation of other substrates. This induced-fit mechanism explains the higher affinity of this compound for the phosphorylated, active state of c-Met.
Experimental Protocols
The characterization of this compound's interaction with c-Met involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Caption: Experimental workflow for characterizing this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is used to measure the inhibition of c-Met kinase activity by this compound in a high-throughput format.
Materials:
-
Recombinant human c-Met kinase domain
-
Fluorescein-labeled peptide substrate (e.g., Poly-GT)
-
ATP
-
This compound
-
TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)
-
Stop solution (e.g., 20 mM EDTA in TR-FRET dilution buffer)
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in TR-FRET buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of a 4x solution of the c-Met enzyme in TR-FRET buffer.
-
Initiate the kinase reaction by adding 5 µL of a 2x solution of the peptide substrate and ATP in TR-FRET buffer. The final concentrations of substrate and ATP should be at or near their respective Km values.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled anti-phosphotyrosine antibody.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).
-
The TR-FRET signal is calculated as the ratio of the acceptor (520 nm) to the donor (495 nm) fluorescence.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the binding affinity and kinetics of this compound to the c-Met kinase domain. BIAcore studies have shown that this compound exhibits approximately 6-fold tighter binding to the phosphorylated form of c-Met compared to the unphosphorylated form.[3]
Materials:
-
BIAcore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human c-Met kinase domain (phosphorylated and unphosphorylated)
-
This compound
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the c-Met kinase domain (typically at 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer. A concentration range spanning at least 10-fold above and below the expected KD is recommended.
-
Inject the different concentrations of this compound over the immobilized c-Met surface at a constant flow rate (e.g., 30 µL/min). Include buffer-only injections for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer injection data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Western Blotting for c-Met Phosphorylation
This technique is used to assess the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins in a cellular context.
Materials:
-
c-Met expressing cancer cell line (e.g., GTL-16)
-
Cell culture medium and supplements
-
HGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Met (Y1234/1235), anti-phospho-c-Met (Y1349), anti-total c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate the c-Met expressing cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Conclusion
This compound is a potent and selective inhibitor of the activated c-Met receptor tyrosine kinase. Its unique mechanism of action, characterized by preferential binding to the phosphorylated form of the kinase and potent inhibition of substrate phosphorylation without significantly affecting activation loop autophosphorylation, distinguishes it from other c-Met inhibitors. The structural and biochemical data presented in this guide provide a comprehensive understanding of the interaction between this compound and the c-Met activation loop, offering valuable insights for researchers and drug developers in the field of oncology. The detailed experimental protocols serve as a practical resource for the further investigation and characterization of this and similar kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Off-Target Activity of MK-2461: A Technical Examination of FGFR and PDGFR Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of the off-target effects of the multi-targeted kinase inhibitor MK-2461, with a specific focus on its inhibitory action against Fibroblast Growth Factor Receptors (FGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and molecular pharmacology.
Executive Summary
This compound, initially identified as a potent inhibitor of the c-Met receptor tyrosine kinase, demonstrates significant cross-reactivity with other kinase families, notably FGFR and PDGFR.[1][2] This off-target activity is a critical consideration in the preclinical and clinical evaluation of this compound, as it can contribute to both its therapeutic efficacy and potential toxicity profile. This guide summarizes the quantitative inhibitory data, details the experimental methodologies used to ascertain these effects, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound on FGFR and PDGFR
The inhibitory potency of this compound against various FGFR and PDGFR isoforms has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are presented below. These values were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[2]
| Target Kinase | IC50 (nM) |
| FGFR1 | 65 |
| FGFR2 | 39 |
| FGFR3 | 50 |
| PDGFRβ | Not explicitly quantified in the same assay but noted as an off-target. Pan et al. (2010) report it to be 8- to 30-fold less sensitive than c-Met. |
Data sourced from Selleck Chemicals product information, citing a TR-FRET assay.[2]
Experimental Protocols
The following sections detail the methodologies employed to characterize the off-target effects of this compound on FGFR and PDGFR.
In Vitro Biochemical Kinase Inhibition Assay (TR-FRET)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR and PDGFR kinases.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for measuring kinase activity in a high-throughput format. The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotin moiety. This proximity allows for FRET to occur between the europium donor and the APC acceptor, generating a detectable signal. Kinase inhibitors compete with ATP, reducing substrate phosphorylation and thus decreasing the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the kinase reaction buffer containing a final concentration of ATP near the Km for each respective kinase.
-
Prepare a solution containing the specific biotinylated peptide substrate for each kinase (FGFR1, FGFR2, FGFR3, PDGFRβ).
-
Prepare a solution of the purified recombinant kinase.
-
Prepare the detection reagent containing the europium-labeled anti-phospho-antibody and SA-APC.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a low-volume 384-well plate.
-
Add the kinase and substrate solution to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Add the detection reagent to stop the kinase reaction and initiate the detection process.
-
Incubate the plate at room temperature for a further defined period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Receptor Phosphorylation Assay (Western Blot)
This assay validates the inhibitory activity of this compound on FGFR and PDGFR signaling within a cellular context by measuring the phosphorylation status of the receptors.
Principle: Receptor tyrosine kinases like FGFR and PDGFR undergo autophosphorylation upon ligand binding, which activates downstream signaling pathways. This assay utilizes cell lines that either overexpress the target receptor or are known to have constitutively active signaling. Following treatment with this compound, the cells are lysed, and the phosphorylation of the receptor is assessed by Western blotting using phospho-specific antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates. For FGFR2 inhibition, Kato III gastric cancer cells, which have an amplification of the FGFR2 gene, can be used. For PDGFR inhibition, NCI-H1703 lung cancer cells, which exhibit constitutive PDGFR phosphorylation, are a suitable model.[3]
-
Once the cells reach the desired confluency, treat them with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).
-
For ligand-induced phosphorylation, serum-starve the cells before treatment with the inhibitor, followed by stimulation with the appropriate ligand (e.g., FGF2 for FGFR, PDGF-BB for PDGFR).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-FGFR (Tyr653/654) or anti-phospho-PDGFRα (Tyr849)).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the receptor or a housekeeping protein (e.g., β-actin or GAPDH).
-
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of FGFR and PDGFR, which are inhibited by this compound.
FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) bind to their cognate FGFRs, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and differentiation.
PDGFR Signaling Pathway
Platelet-Derived Growth Factors (PDGFs) bind to PDGFRs, inducing receptor dimerization and autophosphorylation. This creates docking sites for various signaling molecules containing SH2 domains, leading to the activation of pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth, proliferation, and migration.
Conclusion
This compound is a multi-targeted kinase inhibitor with demonstrable off-target activity against FGFR and PDGFR. The quantitative data indicate that while this compound is most potent against c-Met, its inhibitory effects on FGFR isoforms in the nanomolar range are significant and warrant careful consideration in the design and interpretation of studies involving this compound. The provided experimental protocols offer a framework for the continued investigation of the selectivity profile of this compound and other kinase inhibitors. A thorough understanding of these off-target effects is paramount for the rational development of targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols for MK-2461 Cell Viability Assay (MTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2461 is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in various cancers.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3][4] This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells. These application notes provide a detailed protocol for determining the effect of this compound on the viability of cancer cells using the MTT assay.
Mechanism of Action of this compound
This compound preferentially binds to the activated (phosphorylated) form of the c-Met receptor, inhibiting its kinase activity.[7][8][9] This blockade prevents the autophosphorylation of c-Met and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and RAS/ERK pathways, which are critical for cell growth and survival.[8] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on c-Met signaling.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Inhibition of the c-Met signaling pathway by this compound.
Experimental Protocol: this compound Cell Viability Assay (MTT)
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: A cancer cell line known to express c-Met (e.g., GTL-16, Hs746T).
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS. Store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and sterile tips.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Humidified incubator at 37°C with 5% CO2.
Experimental Workflow
The following diagram outlines the major steps of the MTT assay for evaluating this compound.
Caption: Step-by-step workflow for the this compound MTT cell viability assay.
Detailed Procedure
Day 1: Cell Seeding
-
Harvest and count the cells. Ensure cell viability is above 95% using a method like trypan blue exclusion.
-
Dilute the cells in complete culture medium to the desired seeding density. The optimal cell number per well should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control for background absorbance.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume growth.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium. A common starting concentration range is 0.1 nM to 10 µM. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for 48 to 72 hours, depending on the cell line's doubling time and the desired endpoint.
Day 4 or 5: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO or the SDS solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization. The plate can be placed on a shaker for 5-10 minutes to aid dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each this compound concentration.
Data Calculation
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
-
Data Summary Tables
The results can be summarized in the following tables:
Table 1: Raw Absorbance Data (570 nm)
| This compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| 0 (Control) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| 0.01 | 1.198 | 1.221 | 1.205 | 1.208 | 0.012 |
| 0.1 | 0.987 | 1.012 | 0.995 | 0.998 | 0.013 |
| 1 | 0.654 | 0.678 | 0.662 | 0.665 | 0.012 |
| 10 | 0.321 | 0.335 | 0.328 | 0.328 | 0.007 |
| Blank | 0.056 | 0.058 | 0.055 | 0.056 | 0.002 |
Table 2: Percentage Cell Viability
| This compound Conc. (µM) | Average Corrected Absorbance | % Viability | Std. Dev. |
| 0 (Control) | 1.213 | 100.0 | 1.4 |
| 0.01 | 1.152 | 95.0 | 1.0 |
| 0.1 | 0.942 | 77.7 | 1.1 |
| 1 | 0.609 | 50.2 | 1.0 |
| 10 | 0.272 | 22.4 | 0.6 |
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in blank wells | Contamination of medium or reagents. | Use fresh, sterile reagents and aseptic techniques. |
| Low absorbance in control wells | Insufficient cell number or poor cell health. | Optimize cell seeding density and ensure cells are healthy and actively proliferating. |
| High variability between replicates | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Incomplete solubilization of formazan | Insufficient solubilization time or volume. | Increase incubation time with the solubilizing agent and ensure thorough mixing. |
By following this detailed protocol, researchers can reliably assess the cytotoxic and cytostatic effects of this compound on various cancer cell lines, providing valuable data for preclinical drug development.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Western Blot Analysis of p-Met Following MK-2461 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the progression of various cancers, making it a key target for therapeutic intervention. MK-2461 is a potent and selective ATP-competitive inhibitor of c-Met, demonstrating preferential binding to the activated, phosphorylated form of the receptor. This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of c-Met at tyrosine residues 1234/1235 (p-Met) in response to this compound treatment in a relevant cancer cell line.
c-Met Signaling Pathway and this compound Inhibition
The binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation at key tyrosine residues within the kinase domain (Tyr1234/Tyr1235), leading to the activation of downstream signaling pathways such as the RAS-ERK and PI3K-Akt pathways, which promote cell survival and proliferation. This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of activated c-Met, thereby blocking its kinase activity and subsequent downstream signaling.
Experimental Data
The following table summarizes the expected quantitative results of this compound treatment on p-Met levels in GTL-16 gastric cancer cells, a cell line with high c-Met expression. Cells were treated with varying concentrations of this compound for 2 hours.
| Treatment Group | This compound Concentration (nM) | p-Met (Tyr1234/1235) Level (Relative to Vehicle) | Total Met Level (Relative to Vehicle) |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 |
| This compound | 0.61 | ~0.85 | ~1.00 |
| This compound | 2.4 | ~0.60 | ~1.00 |
| This compound | 9.8 | ~0.35 | ~1.00 |
| This compound | 39 | ~0.15 | ~1.00 |
| This compound | 156 | ~0.05 | ~1.00 |
| This compound | 625 | <0.01 | ~1.00 |
| This compound | 2500 | <0.01 | ~1.00 |
| This compound | 10000 | <0.01 | ~1.00 |
| HGF Stimulation (Positive Control) | 0 | >2.00 | ~1.00 |
Data is hypothetical and based on published findings demonstrating the potent inhibition of c-Met phosphorylation by this compound. Actual results may vary.
Experimental Workflow
The following diagram outlines the major steps for performing the Western blot analysis.
Application Notes and Protocols for MK-2461 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-2461, a potent and selective c-Met inhibitor, in preclinical in vivo xenograft models. The included data and protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various cancer models.
Introduction
This compound is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase, a key driver in various human cancers.[1][2] It functions as an ATP-competitive inhibitor, showing a preferential binding to the activated (phosphorylated) form of c-Met.[3] This inhibition disrupts downstream signaling pathways, primarily the PI3K-AKT and Ras-ERK pathways, which are crucial for tumor cell proliferation, survival, and migration.[4] These notes provide detailed dosage information and experimental protocols for utilizing this compound in xenograft studies.
Data Presentation
The following table summarizes the quantitative data from preclinical studies on the efficacy of this compound in different xenograft models.
| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage and Administration | Treatment Duration | Outcome |
| Gastric Cancer | GTL-16 | Not Specified | 10, 50, 100 mg/kg, twice daily (BID), oral gavage | 21 days | Dose-dependent tumor growth inhibition. |
| Gastric Cancer | GTL-16 | Not Specified | 200 mg/kg, once daily (QD), oral gavage | 21 days | Significant tumor growth inhibition. |
| Fibrosarcoma | NIH-3T3 (expressing oncogenic c-Met mutants) | Not Specified | 134 mg/kg, twice daily (BID), oral gavage | Not Specified | Inhibition of tumor growth. |
Signaling Pathway
This compound effectively suppresses c-Met signaling. The diagram below illustrates the c-Met signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.[5][6][7] this compound inhibits the kinase activity of c-Met, thereby blocking these downstream signals.
c-Met Signaling Pathway and this compound Inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Note: The specific vehicle used in the original preclinical studies for this compound was not detailed. The following is a general protocol for preparing a compound for oral gavage in mice. It is recommended to first assess the solubility and stability of this compound in this vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
-
Dissolving this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add the DMSO component of the vehicle to the this compound powder in a sterile tube.
-
Vortex thoroughly to dissolve the compound. Gentle warming (37°C) may be applied if necessary to aid dissolution.
-
Once fully dissolved in DMSO, add the PEG300 and vortex until the solution is homogeneous.
-
Next, add the Tween 80 and vortex again.
-
Finally, add the sterile saline and vortex to ensure complete mixing.
-
-
Final Formulation: The final solution should be clear and homogeneous. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted. It is recommended to prepare the formulation fresh on the day of dosing.
Protocol 2: Subcutaneous Xenograft Model using GTL-16 Cells
This protocol outlines the establishment of a subcutaneous gastric cancer xenograft model using the GTL-16 cell line, which is known to have MET gene amplification.
Materials:
-
GTL-16 human gastric carcinoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
-
1 mL syringes with 25-27 gauge needles
-
Calipers
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
Procedure:
-
Cell Culture and Harvest:
-
Culture GTL-16 cells in a 37°C, 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase (70-80% confluency).
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium, collect the cells, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
-
Cell Preparation for Injection:
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel®. Keep the mixture on ice to prevent the Matrigel® from solidifying.
-
The final cell concentration should be adjusted to inject the desired number of cells (e.g., 5 x 10⁶ to 10 x 10⁶ cells) in a volume of 100-200 µL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject the cell suspension (100-200 µL).
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
-
Initiation of Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control via oral gavage according to the desired dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo xenograft study with this compound.
In Vivo Xenograft Experimental Workflow.
References
- 1. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 2. role-of-formulation-vehicles-in-taxane-pharmacology - Ask this paper | Bohrium [bohrium.com]
- 3. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]
- 4. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of MK-2461 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2461 is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It has demonstrated significant activity against both wild-type and mutant forms of c-Met, playing a crucial role in preclinical cancer research.[1][3] this compound preferentially binds to the activated (phosphorylated) form of c-Met, inhibiting downstream signaling pathways critical for tumor cell proliferation, survival, and migration, such as the PI3K/AKT and RAS/ERK pathways.[3][4] This document provides detailed application notes on the inhibitory activity of this compound across various cell lines and comprehensive protocols for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been characterized through both enzymatic and cell-based assays. The following tables summarize the reported IC50 values.
Table 1: Enzymatic Activity of this compound against various kinases
| Kinase Target | IC50 (nM) | Notes |
| c-Met (Wild-Type) | 2.5 | Mean IC50.[1] |
| c-Met (N1100Y mutant) | 1.5 | [1] |
| c-Met (Y1230C mutant) | 1.5 | [1] |
| c-Met (Y1230H mutant) | 1.0 | [1] |
| c-Met (Y1235D mutant) | 0.5 | [1] |
| c-Met (M1250T mutant) | 0.4 | [1] |
| Ron | 7 | [1][5] |
| Flt1 | 10 | [1][5] |
| FGFR1 | 65 | [2] |
| FGFR2 | 39 | [2] |
| FGFR3 | 50 | [2] |
| KDR | 44 | [2] |
| TrkA | 46 | [2] |
| TrkB | 61 | [2] |
| Flt4 | 78 | [2] |
Table 2: Cellular Activity of this compound in Various Cell Lines and Assays
| Cell Line | Assay Type | IC50 (nM) | Notes |
| 4MBr-5 | HGF-induced Mitogenesis | 204 | Monkey lung epithelial cells.[1][2] |
| HPAF II | HGF-induced Migration | 404 | Human pancreatic cancer cells.[1][2] |
| 32D/Tpr-Met | IL-3-independent Proliferation | ~100 | Murine myeloid progenitor cells transformed with Tpr-Met.[1][2] |
| 32D/Tpr-Met (Y362C) | IL-3-independent Proliferation | ~100 | Murine myeloid progenitor cells transformed with a Tpr-Met mutant.[1][2] |
| GTL-16 | c-Met (Y1349) Phosphorylation | ~1000 | Human gastric cancer cells (in vivo).[2] |
| KATO III | FGFR2 (Y653/Y654) Phosphorylation | <300 | Human gastric cancer cells.[1][2] |
| H1703 | PDGFRα (Y849) Phosphorylation | <300 | Human non-small cell lung cancer cells.[2] |
| SNU-5 | Cell Proliferation | Not explicitly stated, but sensitive due to MET amplification. | Human gastric carcinoma with c-Met gene amplification.[6] |
| OCUM-2M | Cell Proliferation | Not explicitly stated, but sensitive due to FGFR2 overexpression. | Human gastric cancer cell line. |
Experimental Protocols
The following is a detailed protocol for determining the antiproliferative IC50 of this compound in adherent cancer cell lines using a commercially available ATP-based luminescence assay, such as the Vialight® Plus Cell Proliferation and Cytotoxicity BioAssay Kit, which was utilized in key studies.
Protocol: Determination of Antiproliferative IC50 using an ATP-based Luminescence Assay
1. Materials
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Selected cancer cell line(s)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well white, clear-bottom tissue culture plates
-
Vialight® Plus Cell Proliferation and Cytotoxicity BioAssay Kit (or equivalent ATP-based assay)
-
Multichannel pipette
-
Luminometer
2. Cell Seeding
-
Culture the selected cancer cell lines in their recommended complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 2,000 - 10,000 cells per well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Include wells for "cells only" (negative control) and "medium only" (background control).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
3. Drug Treatment
-
Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 1 nM to 10 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the "cells only" control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.
4. ATP-based Cell Viability Assay
-
Equilibrate the 96-well plate and the assay reagents to room temperature.
-
Prepare the ATP Monitoring Reagent according to the manufacturer's instructions.
-
Add 50 µL of the Cell Lysis Reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Add 100 µL of the prepared ATP Monitoring Reagent to each well.
-
Incubate for 2 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
5. Data Analysis
-
Subtract the average luminescence of the "medium only" wells (background) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells using the following formula: % Viability = (Luminescence of treated well / Luminescence of control well) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Mandatory Visualizations
c-Met Signaling Pathway Inhibition by this compound
Caption: this compound inhibits activated c-Met, blocking downstream signaling.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the antiproliferative IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. xcessbio.com [xcessbio.com]
- 6. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-2461 in Cell Migration and Invasion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-2461, also known as Tovorafenib, is a potent and selective ATP-competitive multitargeted kinase inhibitor. It primarily targets the activated c-Met receptor tyrosine kinase, a key driver of cell motility, invasion, and proliferation in various cancers.[1][2] this compound has also demonstrated inhibitory activity against other receptor tyrosine kinases, including fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR).[1][2] The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream cascades including the phosphoinositide 3-kinase (PI3K)-AKT and Ras-extracellular signal-regulated kinase (ERK) pathways, which are crucial for the cytoskeletal rearrangements and matrix degradation required for cell migration and invasion.[1]
These application notes provide detailed protocols for utilizing this compound in two standard in vitro assays to assess its inhibitory effects on cell migration and invasion: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.
Mechanism of Action: Inhibition of c-Met Signaling
This compound preferentially binds to the activated (phosphorylated) form of the c-Met kinase, effectively blocking its ability to phosphorylate downstream substrates.[1][2] This inhibition disrupts the signaling cascade responsible for promoting cell migration and invasion.
Caption: this compound inhibits HGF-induced c-Met signaling pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell migration and invasion assays with this compound.
Table 1: Wound Healing (Scratch) Assay Data Summary
| Treatment Group | Concentration (nM) | Wound Closure at 24h (%) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 95.2 | ± 4.5 | - |
| This compound | 1 | 75.8 | ± 5.1 | < 0.05 |
| This compound | 10 | 42.1 | ± 3.8 | < 0.01 |
| This compound | 100 | 15.3 | ± 2.9 | < 0.001 |
| Positive Control (e.g., Cytochalasin D) | 1 µM | 5.6 | ± 1.2 | < 0.001 |
Table 2: Transwell Invasion Assay Data Summary
| Treatment Group | Concentration (nM) | Invading Cells (Normalized to Vehicle) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 1.00 | ± 0.12 | - |
| This compound | 1 | 0.68 | ± 0.09 | < 0.05 |
| This compound | 10 | 0.35 | ± 0.07 | < 0.01 |
| This compound | 100 | 0.12 | ± 0.04 | < 0.001 |
| Positive Control (e.g., Batimastat) | 10 µM | 0.08 | ± 0.03 | < 0.001 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay measures collective cell migration in a two-dimensional space.[3][4]
Caption: Workflow for the Wound Healing (Scratch) Assay.
Materials:
-
Cell line of interest (e.g., GTL-16 gastric cancer cells with MET amplification)
-
Complete growth medium
-
Serum-free or low-serum (0.5-1%) medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[5]
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Wound Creation: Once cells are fully confluent, gently create a straight scratch across the center of each well using a sterile 200 µL pipette tip.[4]
-
Washing: Carefully aspirate the medium and wash the wells twice with PBS to remove any detached cells and debris.[5]
-
Treatment: Add fresh low-serum medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 100 nM) to the respective wells. The use of low-serum medium is crucial to minimize cell proliferation, ensuring that wound closure is primarily due to migration.[4][6]
-
Image Acquisition (0h): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. These will serve as the baseline (T=0).
-
Incubation: Return the plate to the incubator and incubate for a period determined by the cell line's migration rate (typically 12-24 hours).
-
Image Acquisition (Final): After the incubation period, capture images of the same fields as at T=0.
-
Data Analysis: Measure the area of the scratch at T=0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.[6]
Percentage of Wound Closure = [ (Initial Area - Final Area) / Initial Area ] * 100
Protocol 2: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[7][8]
Caption: Workflow for the Transwell Invasion Assay.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete growth medium
-
Serum-free medium
-
Chemoattractant (e.g., complete medium with 10% FBS or HGF)
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% Paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)[9]
-
Inverted microscope
Procedure:
-
Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 1 hour.
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration and synchronize the cells.[10]
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 30 minutes at 37°C.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[9]
-
Trypsinize and resuspend the serum-starved cells in serum-free medium containing the desired concentrations of this compound or vehicle.
-
Remove the rehydration medium from the inserts and seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber.[9][11]
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 24-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove the Matrigel and any cells that have not invaded through the membrane.[9][11]
-
Fixation and Staining:
-
Fix the cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Stain the fixed cells by immersing the insert in a crystal violet solution for 20-30 minutes.[9]
-
Gently wash the inserts in water to remove excess stain.
-
-
Data Analysis:
-
Allow the inserts to air dry completely.
-
Using a microscope, count the number of stained, invaded cells on the underside of the membrane in several random fields of view.
-
Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader, which is proportional to the number of invaded cells.[9]
-
References
- 1. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
Preparation of MK-2461 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of stock solutions of MK-2461, a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Introduction to this compound
This compound is a multi-targeted kinase inhibitor with high potency against both wild-type and mutant forms of c-Met, with IC50 values ranging from 0.4 to 2.5 nM.[1][2][3] It also shows inhibitory activity against other receptor tyrosine kinases such as Ron and Flt1.[4] Due to its role in critical cellular processes like proliferation, survival, and migration, c-Met is a significant target in cancer therapy research.[2][3] this compound has demonstrated efficacy in preclinical models of c-Met-dependent cancers.[2][3]
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of this compound is presented in the table below. This information is essential for the accurate preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Weight | 495.55 g/mol | [1][4][5] |
| Appearance | Light yellow to yellow solid | [4][6] |
| Solubility in DMSO | ≥ 31 mg/mL (≥ 62.56 mM) | [4] |
| 99 mg/mL (199.77 mM) | [1] | |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Ethanol | Insoluble | [1][2] |
Note: The solubility of this compound in DMSO can be significantly impacted by moisture. It is crucial to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before use. This prevents condensation of moisture, which can affect solubility.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.956 mg of this compound (Mass = Concentration × Volume × Molecular Weight).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[4]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C. Under these conditions, the solution is stable for up to 1 year at -20°C and up to 2 years at -80°C.[4] The powdered form of this compound can be stored at -20°C for up to 3 years.[4]
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
In Vivo Formulation Preparation
For in vivo studies, a different formulation is required as DMSO can be toxic to animals. A suggested formulation protocol involves a multi-solvent system. For example, to prepare a 1 mL working solution, one could add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline to reach the final volume.[4] This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a solubility of at least 2.5 mg/mL (5.04 mM).[4] Another option is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline), which also achieves a solubility of at least 2.5 mg/mL.[4]
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and DMSO. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered compound and concentrated solutions should be performed in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C24H25N5O5S | CID 44137946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | c-Met抑制剂 | MCE [medchemexpress.cn]
Best Practices for the Long-Term Storage of MK-2461
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The proper long-term storage of chemical compounds is critical to ensure their stability, integrity, and performance in research and development. This document provides detailed application notes and protocols for the long-term storage of compounds referred to as MK-2461. It is crucial to note that the designation "this compound" has been associated with two distinct molecules in scientific literature and commercial databases: a c-Met inhibitor and the antiviral agent Tecovirimat. This guide addresses both, emphasizing the importance of verifying the compound's identity via its CAS number.
Compound Identification:
-
This compound (c-Met Inhibitor): An inhibitor of the c-Met receptor tyrosine kinase.
-
Tecovirimat (also known as TPOXX®, formerly ST-246): An antiviral agent effective against orthopoxviruses. While sometimes referred to by early internal development codes, it is best identified by its approved name or specific CAS numbers.
These application notes provide best practices applicable to both compounds, with specific recommendations detailed in the subsequent sections.
Data Presentation: Storage Conditions and Stability
The following tables summarize the recommended long-term storage conditions and known stability data for both the c-Met inhibitor this compound and Tecovirimat.
Table 1: Long-Term Storage Recommendations for Solid (Powder) Form
| Compound Name | CAS Number | Form | Recommended Storage Temperature | Reported Stability/Shelf Life | Additional Notes |
| This compound (c-Met Inhibitor) | 917879-39-1 | Crystalline solid[2] | -20°C[1][2] | ≥ 4 years[2] | Shipped at room temperature in the continental US[2]. |
| Tecovirimat | 869572-92-9 | White to beige powder | -10 to -25°C | 5 years (for capsule formulation)[5] | A non-hygroscopic white crystalline solid[4]. Classified as a combustible solid. |
Table 2: Solubility and Stock Solution Storage
| Compound Name | Solvent | Solubility | Recommended Stock Solution Storage | Storage Protocol |
| This compound (c-Met Inhibitor) | DMSO | ≥ 24.8 mg/mL[6], 30 mg/mL[2] | -20°C[1] | Aliquot to avoid repeated freeze-thaw cycles[1][6]. Use fresh DMSO as moisture can reduce solubility[1]. |
| Tecovirimat | DMSO | 2 mg/mL (clear solution) | -20°C or -80°C | Aliquot into single-use volumes. Avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Long-Term Storage
This protocol outlines the steps for preparing a concentrated stock solution of this compound (either compound) for long-term storage.
Materials:
-
This compound compound (powder form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
-20°C or -80°C freezer
Procedure:
-
Pre-weighing Preparation: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or directly into the storage vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to Table 2 for solubility data).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) may be applied if necessary, but check for any temperature sensitivity of the specific compound.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, cryo-compatible tubes. The volume of each aliquot should be appropriate for a single experiment to minimize waste and prevent the need for thawing the entire stock.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, concentration, solvent, and date of preparation.
-
Storage: Immediately place the aliquots in a -20°C or -80°C freezer. For optimal long-term stability, -80°C is generally preferred for small molecule solutions.
Protocol 2: Stability Testing of this compound Stock Solutions
This protocol provides a general framework for assessing the stability of a prepared stock solution over time.
Materials:
-
Aliquots of the prepared this compound stock solution
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Appropriate mobile phases and standards for the analytical method
-
-20°C and/or -80°C freezer
-
Controlled temperature chambers (optional, for accelerated stability studies)
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, thaw one aliquot and analyze it using a validated analytical method (e.g., HPLC) to determine the initial concentration and purity. This will serve as the baseline.
-
Sample Storage: Store the remaining aliquots under the desired long-term storage conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove one aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot rapidly and prepare it for analysis according to the established analytical method. Analyze the sample to determine the concentration and purity.
-
Data Comparison: Compare the results from each time point to the initial (T=0) data. A significant decrease in concentration or the appearance of degradation peaks indicates instability under the tested storage conditions. Forced degradation studies have shown that Tecovirimat can degrade under acidic and basic conditions[7].
-
Freeze-Thaw Cycle Stability: To assess stability against freeze-thaw cycles, subject a separate set of aliquots to a defined number of cycles (e.g., 1, 3, 5 cycles). A cycle consists of freezing the sample at the storage temperature for at least 24 hours, followed by thawing at room temperature. Analyze the samples after the designated cycles and compare the results to the T=0 data.
Mandatory Visualizations
Logical Workflow for this compound Storage
Caption: Decision workflow for handling and storing this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway for Stability Testing Logic
Caption: Logical flow for assessing long-term stability.
References
MK-2461 Administration in Murine Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on the administration of MK-2461, a multi-targeted kinase inhibitor, in murine cancer models. The protocols and data presented are based on publicly available preclinical research.
Data Presentation
The following tables summarize the quantitative data on the efficacy of orally administered this compound in different murine xenograft models.
Table 1: Efficacy of Oral this compound in GTL-16 Gastric Carcinoma Xenograft Model
| Dosage Regimen | Administration Route | Tumor Growth Inhibition (%) | Mouse Model | Reference |
| 10 mg/kg, twice daily | Oral | 62 | Nude (CD-1 nu/nu) | [1] |
| 50 mg/kg, twice daily | Oral | 77 | Nude (CD-1 nu/nu) | [1] |
| 100 mg/kg, twice daily | Oral | 75 | Nude (CD-1 nu/nu) | [1] |
| 200 mg/kg, once daily | Oral | 90 | Nude (CD-1 nu/nu) | [1] |
Table 2: Efficacy of Oral this compound in NIH-3T3 Xenograft Models with c-Met Mutants
| Dosage Regimen | Administration Route | Tumor Growth Inhibition (%) | c-Met Mutant | Mouse Model | Reference |
| ~134 mg/kg, twice daily | Oral | 78 | T3936C | Nude (CD-1 nu/nu) | [1] |
| ~134 mg/kg, twice daily | Oral | 62 | T3997C | Nude (CD-1 nu/nu) | [1] |
Note: Detailed pharmacokinetic data (Cmax, AUC) and raw tumor volume measurements over time for this compound in murine models were not available in the reviewed literature. The provided data is based on reported tumor growth inhibition percentages.
Experimental Protocols
The predominant route of administration for this compound in the reviewed murine cancer model studies is oral gavage. Detailed protocols for intravenous or intraperitoneal administration were not found in the available literature.
Oral Administration Protocol
This protocol is a general guideline based on the available literature for the oral administration of this compound to mice bearing subcutaneous xenograft tumors.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose, or a solution of polyethylene glycol (PEG) and a suitable solubilizing agent. Note: The specific vehicle for this compound was not explicitly stated in the reviewed literature; therefore, a common vehicle for oral gavage of kinase inhibitors is suggested. Formulation optimization may be required.)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer
-
Animal scale
Procedure:
-
Animal Model:
-
Use appropriate immunodeficient mice for xenograft studies (e.g., Nude CD-1 nu/nu).
-
Inject tumor cells (e.g., GTL-16 or NIH-3T3 with c-Met mutations) subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the chosen vehicle.
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 10 mg/mL).
-
Vortex the suspension thoroughly to ensure uniformity before each administration.
-
-
Dosing:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Administer the suspension via oral gavage using a suitable gavage needle and syringe. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Administer the treatment as per the desired schedule (e.g., once or twice daily).[1][2]
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint:
-
Continue the treatment for the duration of the study.
-
Euthanize the mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by this compound
This compound is a potent inhibitor of the c-Met receptor tyrosine kinase. Inhibition of c-Met leads to the downregulation of downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)-AKT and the Ras-Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell proliferation, survival, and migration.[2]
Caption: this compound inhibits the c-Met signaling pathway.
Experimental Workflow for Murine Xenograft Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine subcutaneous xenograft model.
Caption: Workflow for a murine xenograft efficacy study.
References
Analyzing the Impact of MK-2461 on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2461 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in regulating cell proliferation, survival, and motility.[3] Dysregulation of this pathway is implicated in the development and progression of various cancers, making c-Met an attractive target for therapeutic intervention.[3] This document provides detailed application notes and protocols for analyzing the effect of this compound on cell cycle progression, a critical aspect of its anti-cancer activity. By inhibiting c-Met, this compound is expected to interfere with downstream signaling cascades that control the cell cycle, leading to cell growth inhibition.
Data Presentation: Effects of c-Met Inhibitors on Cell Cycle Distribution
| c-Met Inhibitor | Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| SU11274 | TPR-MET-transformed BaF3 | Control (DMSO) | 42.4% | 45.4% | 12.2% | [4] |
| 5 µM SU11274 | 70.6% | 21.1% | 8.3% | [4] | ||
| Tivantinib | Huh7 | Control (Vehicle) | 57.9% | 10.4% | 31.7% | [5] |
| Foretinib | Various Melanoma Cell Lines | Control | (Not specified) | (Not specified) | (Not specified) | [3] |
| Foretinib | (Diminished) | (Diminished) | >70% | [3] |
Note: The data presented for SU11274, Tivantinib, and Foretinib are illustrative of the potential effects of c-Met inhibition on the cell cycle. The specific response to this compound may vary depending on the cell line and experimental conditions. Tivantinib has also been reported to induce a G2/M arrest and may have off-target effects on microtubule polymerization.[6][7]
Mandatory Visualizations
Signaling Pathway
Caption: HGF/c-Met signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for analyzing this compound's effect on cell cycle.
Experimental Protocols
Cell Culture and Treatment
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Cell Line Selection: Choose a cancer cell line known to express c-Met (e.g., various lung, gastric, or breast cancer cell lines).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 10 cm dishes for flow cytometry) and allow them to attach and reach 60-70% confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated cells for various time points (e.g., 24, 48, 72 hours) to assess the time-dependent effects of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content using propidium iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to pellet them. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle-Related Proteins
This protocol is for detecting the expression levels of key cell cycle regulatory proteins such as Cyclin D1 and CDK4.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other primary antibodies, such as anti-CDK4 and a loading control like anti-β-actin, to ensure equal protein loading.
By following these protocols, researchers can effectively analyze the impact of this compound on cell cycle progression, providing valuable insights into its mechanism of action as a potential anti-cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results with MK-2461
Technical Support Center: MK-2461
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a potent c-Met inhibitor.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its primary mechanism involves preferentially binding to the activated (phosphorylated) form of c-Met, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival.[3][4] this compound inhibits the phosphorylation of the juxtamembrane domain and the C-terminal docking site of c-Met, but it is significantly less potent at inhibiting the autophosphorylation of the kinase activation loop.[3]
Q2: Is this compound selective for c-Met?
A2: this compound is a multi-targeted kinase inhibitor. While it is highly potent against wild-type and mutant c-Met, it also demonstrates inhibitory activity against other kinases, including RON, Flt1, FGFR, and PDGFR.[3][5] This should be taken into consideration when designing experiments and interpreting results.
Troubleshooting Unexpected Results
Q3: We are observing a higher IC50 value for this compound in our cell-based assays than what is reported in the literature. What could be the cause?
A3: Several factors could contribute to a perceived decrease in the potency of this compound:
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c-Met Activation State: this compound preferentially binds to phosphorylated, active c-Met.[3][4] If your cell model has low basal levels of c-Met activation, the apparent potency of the inhibitor may be lower. Consider stimulating the cells with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation.
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ATP Concentration in Kinase Assays: As an ATP-competitive inhibitor, the measured IC50 of this compound will be dependent on the concentration of ATP used in an in vitro kinase assay. Ensure your assay conditions are comparable to those reported in the literature.
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines. Cell lines with genomic amplification of MET or FGFR2 have been shown to be particularly sensitive.[3]
-
Compound Stability and Handling: Ensure that this compound is properly dissolved and stored to maintain its activity. Refer to the manufacturer's instructions for recommended solvents and storage conditions.
Q4: Our results with this compound are inconsistent between experiments. How can we improve reproducibility?
A4: Inconsistent results can often be traced back to subtle variations in experimental protocols. To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and serum concentrations are consistent across experiments.
-
Control for c-Met Activation: If studying HGF-dependent signaling, be precise with the timing and concentration of HGF stimulation.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound treatment.
-
Assay Timing: For cell viability or proliferation assays, ensure that the duration of exposure to this compound is consistent.[5]
Q5: We are observing cellular effects that may not be related to c-Met inhibition. How can we investigate potential off-target effects?
A5: Given that this compound inhibits other kinases, off-target effects are possible.[3][5] To investigate this:
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Use a Rescue Experiment: In an HGF-dependent cell line, determine if the observed phenotype can be rescued by the addition of downstream signaling components.
-
Use a Structurally Unrelated c-Met Inhibitor: Compare the effects of this compound with another c-Met inhibitor that has a different chemical scaffold and off-target profile.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce c-Met expression and see if this phenocopies the effects of this compound.
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Phospho-Kinase Array: A phospho-kinase array can be used to screen for the effects of this compound on a wide range of signaling pathways.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-Met (Wild-Type) | 2.5 |
| c-Met (Y1230C) | 1.5 |
| c-Met (Y1230H) | 1.0 |
| c-Met (Y1235D) | 0.5 |
| c-Met (M1250T) | 0.4 |
| c-Met (N1100Y) | 1.5 |
| RON | 7 |
| Flt1 | 10 |
| Flt3 | 22 |
| PDGFRβ | 22 |
| Mer | 24 |
| FGFR2 | 39 |
| KDR | 44 |
| TrkA | 46 |
| FGFR3 | 50 |
| TrkB | 61 |
| FGFR1 | 65 |
| Flt4 | 78 |
Data summarized from Selleck Chemicals and MedchemExpress product datasheets.[2][5]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of tumor cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in their recommended growth medium. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in growth medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the logarithm of this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for c-Met Phosphorylation
This protocol details a method to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation.
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 18-24 hours in a serum-free medium.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for 2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235 or Tyr1349) and total c-Met. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Optimizing MK-2461 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MK-2461 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is to preferentially bind to the activated (phosphorylated) form of c-Met, thereby blocking its kinase activity and inhibiting downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[3][4]
Q2: What are the main downstream signaling pathways affected by this compound?
This compound effectively suppresses the phosphorylation of the juxtamembrane domain and the C-terminal docking site of c-Met. This leads to the inhibition of key downstream signaling cascades, including the Phosphoinositide 3-Kinase (PI3K)/AKT and the Ras-Extracellular signal-regulated kinase (ERK) pathways.[3]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for c-Met, it has been shown to have inhibitory activity against other receptor tyrosine kinases, most notably Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[3][5] It is important to consider these potential off-target effects when designing experiments and interpreting results, especially in cell lines with genomic amplification of MET or FGFR2.[3]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q1: I am not observing the expected inhibition of cell proliferation in my c-Met-dependent cell line. What could be the issue?
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cells.
-
Cell Line Resistance: The cell line may have developed resistance to c-Met inhibition or may have alternative compensatory signaling pathways activated.
-
Incorrect Assessment of c-Met Dependence: Verify the c-Met dependence of your cell line by checking for c-Met overexpression or activating mutations.
-
Compound Inactivity: Ensure the this compound stock solution has been stored correctly and has not degraded.
Q2: I am observing significant cytotoxicity even at low concentrations of this compound. What should I do?
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to this compound. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range for your specific cells.
-
Off-Target Effects: The observed cytotoxicity could be due to off-target effects, especially in cell lines that are also dependent on signaling from FGFR or PDGFR.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your culture medium is minimal (ideally ≤ 0.1%).
Q3: I see precipitation in my cell culture medium after adding this compound. How can I resolve this?
-
Solubility Issues: this compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.
-
Preparation of Working Solutions: When preparing your working solution, ensure that the this compound stock solution is added to the pre-warmed cell culture medium dropwise while gently vortexing to ensure proper mixing and prevent precipitation.
-
Use of a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to maintain the solubility of hydrophobic compounds.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against various kinases and its anti-proliferative effects in different cell lines.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| c-Met (Wild-Type) | 0.4 - 2.5 |
| c-Met (Mutants) | 0.4 - 1.5 |
| Ron | 7 |
| Flt1 | 10 |
| FGFR1 | 65 |
| FGFR2 | 39 |
| FGFR3 | 50 |
| KDR | 44 |
| TrkA | 46 |
| TrkB | 61 |
| Flt4 | 78 |
Data compiled from multiple sources.[2][6]
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| GTL-16 | Gastric Cancer | ~100 |
| Kato III | Gastric Cancer | < 300 |
| H1703 | Lung Cancer | < 300 |
| 4MBr-5 | Monkey Lung Epithelial | 204 |
| HPAF II | Pancreatic Cancer | 404 |
| 32D/Tpr-Met | - | ~100 |
Data compiled from multiple sources.[2][5][6]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions to the respective wells. Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of c-Met Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a positive control (e.g., HGF stimulation for c-Met activation) and a negative control (untreated or vehicle-treated cells).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met (Tyr1234/1235)).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated c-Met signal to the total c-Met and loading control signals.
-
Mandatory Visualizations
Caption: c-Met Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
Overcoming MK-2461 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with MK-2461 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, and multi-targeted kinase inhibitor. It primarily targets the c-Met receptor tyrosine kinase, including its wild-type and various mutant forms, with IC50 values in the low nanomolar range (0.4-2.5 nM). This compound also shows inhibitory activity against other kinases such as Ron, FLT1, and FGFR. Its mechanism involves preferentially binding to the activated (phosphorylated) form of c-Met, which suppresses downstream signaling pathways like PI3K-AKT and Ras-ERK, thereby inhibiting cancer cell proliferation, migration, and survival.
Q2: What are the known solubility properties of this compound?
This compound is characterized by poor aqueous solubility. It is generally considered insoluble in water and ethanol. However, it exhibits high solubility in dimethyl sulfoxide (DMSO). This low aqueous solubility is a common challenge for many small molecule kinase inhibitors and requires specific preparation techniques for use in aqueous-based biological assays.
Data Presentation: this compound Solubility Profile
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 24.8 mg/mL to 99 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when preparing this compound for in vitro experiments.
Q3: My this compound powder is not dissolving in my aqueous cell culture medium or buffer. What should I do first?
Directly dissolving this compound in aqueous solutions is not recommended due to its hydrophobic nature. The standard and essential first step is to prepare a concentrated stock solution in 100% high-purity, anhydrous DMSO. Stock solutions in DMSO can be prepared at concentrations as high as 99 mg/mL. This stock can then be serially diluted to the final working concentration in your aqueous experimental medium.
Q4: I prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in water. The DMSO concentration in your final working solution may be too low to maintain solubility.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate (typically between 0.1% and 0.5% for cell-based assays) to help maintain solubility.
-
Dilution Method: Add the DMSO stock to the aqueous solution drop-wise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations of this compound that lead to precipitation.
-
Temperature: Gently warming the aqueous solution (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.
-
Avoid Supersaturation: Do not attempt to make a final working solution that exceeds the aqueous solubility limit of this compound, even with DMSO present. If precipitation persists, you may need to lower the final concentration of the compound.
Q5: My experimental system is highly sensitive to organic solvents like DMSO. What are the alternatives for solubilizing this compound?
If DMSO is not a viable option, several alternative formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.
Alternative Strategies:
-
Co-solvents: Using a mixture of water and a water-miscible, less toxic organic solvent can increase solubility. Common co-solvents for in vitro use include polyethylene glycol (PEG), propylene glycol, and ethanol.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water. For in vitro use, non-ionic surfactants like Tween® 80 or Solutol® HS-15 are often considered.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to a point where the molecule is charged can significantly increase solubility. The chemical structure of this compound would need to be analyzed to determine if it has ionizable groups amenable to this approach.
Data Presentation: Comparison of Solubilization Techniques for In Vitro Use
| Technique | Primary Mechanism | Advantages | Potential Disadvantages |
| DMSO (Co-solvent) | Increases solvent polarity to match the solute. | Simple, effective for high concentration stocks. | Can be toxic to cells at higher concentrations (>0.5%-1%). |
| Cyclodextrins | Forms a water-soluble inclusion complex. | Low cellular toxicity, can improve compound stability. | Can interact with cell membrane components (e.g., cholesterol). |
| Surfactants | Forms micelles to encapsulate the compound. | Highly effective at increasing solubility. | Can cause cell lysis or interfere with assays at higher concentrations. |
| pH Adjustment | Ionizes the compound to increase its affinity for water. | Simple and effective for ionizable compounds. | Requires the compound to have a suitable pKa; can alter experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials: this compound (crystalline solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is 495.55 g/mol .
-
Procedure:
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO. Using fresh, newly opened DMSO is recommended as it can absorb moisture, which reduces solubility.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Solubilization of this compound using a Co-solvent System (for DMSO-sensitive assays)
-
Materials: this compound, DMSO, Polyethylene Glycol 400 (PEG400), Tween® 80, sterile aqueous buffer (e.g., PBS or cell culture medium).
-
Vehicle Preparation: Prepare a co-solvent vehicle. A common formulation for preclinical studies is a mixture of DMSO, PEG400, and Tween® 80. For example, prepare a vehicle of 10% DMSO, 40% PEG400, and 50% water containing 1% Tween 80. The exact ratios may need optimization.
-
Procedure:
-
First, dissolve the this compound powder in the DMSO portion of the vehicle.
-
Add the PEG400 and vortex thoroughly to mix.
-
Slowly add the water/Tween 80 solution while continuously vortexing.
-
This stock can then be further diluted into the final aqueous buffer.
-
-
Control: Always include a vehicle-only control in your experiments to account for any effects of the co-solvent mixture.
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for preparing this compound aqueous solutions.
Caption: Simplified c-Met signaling pathway showing inhibition by this compound.
Technical Support Center: Acquired Resistance to MK-2461 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to MK-2461, a multi-targeted kinase inhibitor primarily targeting c-Met.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive, multi-targeted kinase inhibitor. Its primary target is the c-Met receptor tyrosine kinase.[1] Uniquely, this compound preferentially binds to the activated (phosphorylated) form of c-Met, inhibiting its downstream signaling.[1][2] It also shows inhibitory activity against other kinases such as FGFR, PDGFR, Ron, Flt1, and Mer.[1]
Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms for this acquired resistance?
A2: Acquired resistance to c-Met inhibitors like this compound can be broadly categorized into two main types:
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On-target resistance: This typically involves the development of secondary mutations within the MET gene itself. These mutations can interfere with drug binding or stabilize the active conformation of the c-Met kinase, reducing the inhibitor's effectiveness. A common mutation is in the activation loop at position Y1230.[3][4]
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Off-target resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to bypass their dependency on c-Met signaling. This allows them to maintain proliferation and survival signals even when c-Met is effectively inhibited. Common bypass pathways include the activation of the Epidermal Growth Factor Receptor (EGFR), HER2, or KRAS pathways.[3][5][6][7][8]
Q3: How do I know if the resistance in my cell line is due to on-target mutations or bypass signaling?
A3: To distinguish between these mechanisms, you will need to perform a series of molecular analyses:
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Sequence the MET kinase domain: This will identify any potential secondary mutations, such as at the Y1230 or D1228 positions.[9][10]
-
Assess c-Met phosphorylation: In cases of on-target resistance due to certain mutations, c-Met may remain phosphorylated in the presence of this compound.
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Analyze the activation status of key bypass pathway proteins: Using Western blotting, examine the phosphorylation levels of EGFR, HER2, AKT, and ERK. Sustained phosphorylation of these proteins in the presence of this compound, while c-Met phosphorylation is inhibited, points towards bypass signaling.[3][11]
Q4: Can acquired resistance to this compound be overcome?
A4: In some cases, yes. The strategy depends on the mechanism of resistance:
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On-target resistance: If a specific MET mutation is identified, switching to a different class of c-Met inhibitor that can effectively bind to the mutated kinase might be an option.[5][10]
-
Bypass signaling: If a bypass pathway is activated (e.g., EGFR), a combination therapy approach may be effective. For instance, co-treatment with an EGFR inhibitor and a c-Met inhibitor has been shown to overcome resistance in some preclinical models.[3][4]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 for this compound in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Development of Resistance | Your cell line has likely developed one or more resistance mechanisms. Proceed with the experiments outlined in the "Experimental Protocols" section to investigate on-target mutations and bypass signaling pathways. |
| Incorrect Drug Concentration | Verify the stock concentration and the final dilutions of this compound. Perform a dose-response curve to confirm the IC50. |
| Cell Line Contamination or Misidentification | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Changes in Cell Culture Conditions | Ensure that media, supplements, and incubation conditions are consistent with previous experiments. |
Problem 2: Western blot results are ambiguous when assessing bypass signaling.
| Possible Cause | Suggested Solution |
| Low Phospho-protein Levels | Ensure cells are stimulated with the appropriate ligand (e.g., HGF for c-Met, EGF for EGFR) if the pathway is not constitutively active. Use phosphatase inhibitors in your lysis buffer to preserve phosphorylation. |
| Antibody Issues | Use validated antibodies for phosphorylated and total proteins. Run positive and negative controls to ensure antibody specificity. |
| Suboptimal Protein Transfer | Optimize transfer conditions (time, voltage) for your specific proteins of interest, especially for large proteins like receptor tyrosine kinases. |
| Inconsistent Loading | Normalize protein loading by performing a protein quantification assay (e.g., BCA) and by probing for a loading control like beta-actin.[12] |
Problem 3: Difficulty in detecting MET gene amplification by qPCR in resistant cells.
| Possible Cause | Suggested Solution |
| Poor Primer/Probe Design | Re-design primers and probes, ensuring they are specific to the MET gene and have optimal melting temperatures.[13] |
| Low-quality DNA | Ensure high-quality genomic DNA is extracted from your cells. Check DNA integrity using gel electrophoresis. |
| PCR Inhibitors in the Sample | Dilute your DNA template to reduce the concentration of potential inhibitors.[14] |
| Incorrect qPCR Cycling Conditions | Optimize the annealing temperature and extension time for your specific primer set.[15] |
| No Template Control (NTC) Amplification | This indicates contamination. Use fresh reagents and decontaminate your workspace and pipettes.[14] |
Data Presentation
The following tables summarize key quantitative data related to this compound activity and resistance.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nmol/L) |
| c-Met (Wild-Type) | 2.5 |
| c-Met (Y1230C mutant) | 1.5 |
| c-Met (Y1230H mutant) | 1.0 |
| c-Met (M1250T mutant) | 0.4 |
| FGFR2 | 39 |
| PDGFRβ | 22 |
| Ron | 7 |
| Flt1 | 10 |
Data compiled from Pan, B-S., et al. (2010). Cancer Research, 70(4), 1524-1533.[1]
Table 2: Antiproliferative Activity of c-Met Inhibitors in Sensitive vs. Resistant Cell Lines (Representative Data)
| Cell Line | Inhibitor | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| H2170 | SU11274 (c-Met Inhibitor) | ~0.8 | ~3.6 | ~4.5 |
| H358 | SU11274 (c-Met Inhibitor) | ~1.2 | ~4.8 | ~4 |
| H2170 | Erlotinib (EGFR Inhibitor) | ~0.7 | >15 | >21 |
| H358 | Erlotinib (EGFR Inhibitor) | ~1.2 | >15 | >12.5 |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met and EGFR Phosphorylation
This protocol is for assessing the activation status of c-Met and EGFR signaling pathways.
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Cell Lysis:
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Culture parental and this compound resistant cells to 70-80% confluency.
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Treat cells with this compound at a concentration known to inhibit c-Met in the parental line (e.g., 1 µM) for 2-4 hours.
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If investigating ligand-induced activation, serum-starve cells overnight and then stimulate with HGF (50 ng/mL) or EGF (50 ng/mL) for 15 minutes before lysis.
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Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
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Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
-
Protein Transfer:
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Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Protocol 2: RT-PCR and Sanger Sequencing of the MET Kinase Domain
This protocol is for identifying point mutations in the MET gene.
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RNA Extraction:
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Extract total RNA from parental and this compound resistant cells using a TRIzol-based method or a commercial kit.
-
-
Reverse Transcription (RT):
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Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
-
PCR Amplification:
-
Design primers to amplify the kinase domain of the MET gene.
-
Perform PCR using the synthesized cDNA as a template.
-
-
Gel Electrophoresis:
-
Run the PCR product on a 1.5% agarose gel to verify the size of the amplicon.
-
-
PCR Product Purification:
-
Purify the PCR product from the agarose gel using a gel extraction kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
-
Sequence Analysis:
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Align the obtained sequences with the reference MET sequence to identify any mutations.
-
Visualizations
Below are diagrams illustrating the key signaling pathways and experimental workflows.
Caption: c-Met signaling pathway and the point of inhibition by this compound.
Caption: On-target vs. off-target mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired Resistance Mechanism for MET Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased EGFR Phosphorylation Correlates with Higher Programmed Death Ligand-1 Expression: Analysis of TKI-Resistant Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Item - Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 17. merckmillipore.com [merckmillipore.com]
How to minimize experimental variability with MK-2461
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with MK-2461, a potent, multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the transfer of phosphate and subsequent activation of downstream signaling pathways.[1][2] A key feature of this compound is its preferential binding to the activated, phosphorylated form of c-Met.[2][3][4] This leads to the suppression of c-Met-driven cellular processes such as proliferation, migration, and survival.[2][3]
Q2: What are the primary signaling pathways affected by this compound?
This compound primarily inhibits the c-Met signaling pathway. Upon binding to its ligand, Hepatocyte Growth Factor (HGF), c-Met autophosphorylates, creating docking sites for downstream signaling molecules. This activation triggers two major signaling cascades: the phosphoinositide 3-kinase (PI3K)-AKT pathway, which is crucial for cell survival, and the Ras-extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[2][3] By inhibiting c-Met, this compound effectively blocks these downstream pathways.[2]
Q3: What is the selectivity profile of this compound?
While this compound is a potent c-Met inhibitor, it also exhibits activity against other kinases. It is a multi-targeted inhibitor with significant inhibitory effects on FGFR, PDGFR, Ron, and Flt1.[2][5] It is important to consider these off-target effects when designing experiments and interpreting results.
Q4: How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C.[5] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[5] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[5] For cellular assays, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, leading to variability in results.
Inconsistent Inhibition of c-Met Phosphorylation
Problem: Western blot analysis shows variable or weak inhibition of c-Met phosphorylation even at expected effective concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and not overgrown. Stressed or confluent cells can exhibit altered signaling responses. |
| Incorrect Cell Seeding Density | Optimize cell seeding density for your specific cell line and assay duration. High cell densities can mask the inhibitory effects of the compound.[1][6] |
| Variability in HGF Stimulation | If using HGF to induce c-Met activation, ensure consistent HGF concentration and incubation time across all experiments. Test a range of HGF concentrations to find the optimal level for your cell line. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in cell culture media over long incubation periods should be considered.[7] |
| Issues with Antibody Quality | Use validated antibodies for phospho-c-Met and total c-Met. Run appropriate controls, such as a known positive control cell lysate, to verify antibody performance. |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
High Variability in Cell Viability/Proliferation Assays
Problem: Significant well-to-well or experiment-to-experiment variability in cell viability or proliferation readouts.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period to allow for even cell distribution before transferring to the incubator. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, which can concentrate media components and affect cell growth, fill the outer wells with sterile water or PBS. |
| Fluctuations in Incubator Conditions | Maintain stable temperature and CO2 levels in the incubator. Minimize the time the incubator door is open.[8] |
| Serum Lot-to-Lot Variability | If using serum-containing media, be aware that different lots of serum can have varying levels of growth factors, which may influence c-Met activity and the efficacy of this compound. Test new serum lots before use in critical experiments. |
| Assay Timing | Optimize the incubation time with this compound. The optimal duration can vary between cell lines. |
Unexpected Off-Target Effects
Problem: Observation of cellular effects that cannot be solely attributed to c-Met inhibition.
| Potential Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | This compound is known to inhibit other kinases like FGFR and PDGFR.[2][5] If your cell line expresses these receptors at high levels, the observed phenotype may be a result of inhibiting these kinases as well. |
| Use of a Control Inhibitor | Include a structurally different c-Met inhibitor in your experiments to confirm that the observed phenotype is due to c-Met inhibition and not an off-target effect specific to this compound's chemical structure. |
| Rescue Experiments | If possible, perform rescue experiments by overexpressing a downstream effector of c-Met to see if it can reverse the effects of this compound. |
| Dose-Response Analysis | Perform a careful dose-response analysis. Off-target effects are often more pronounced at higher concentrations. Use the lowest effective concentration of this compound that inhibits c-Met signaling. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| c-Met (Wild-Type) | 0.4 - 2.5[2][5] |
| c-Met (Y1230C mutant) | 1.5[5] |
| c-Met (Y1235D mutant) | 0.5[5] |
| c-Met (M1250T mutant) | 0.4[5] |
| Ron | 7[9] |
| Flt1 | 10[9] |
| FGFR1 | 65[5] |
| FGFR2 | 39[5] |
| FGFR3 | 50[5] |
| KDR (VEGFR2) | 44[5] |
| TrkA | 46[5] |
| TrkB | 61[5] |
| Flt4 | 78[5] |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| 4MBr-5 | HGF-induced Mitogenesis | 204[5] |
| HPAF II | HGF-induced Migration | 404[5] |
| 32D/Tpr-Met | IL-3-independent Proliferation | ~100[9] |
| Kato III | FGFR2 Phosphorylation | <300[9] |
| H1703 | PDGFRα Phosphorylation | <300[5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Signaling
This protocol outlines the steps to assess the effect of this compound on c-Met phosphorylation and downstream signaling.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a pre-optimized density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
If studying HGF-induced signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the optimized duration (e.g., 2 hours).
-
If applicable, stimulate cells with HGF for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235), total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Interpreting Conflicting Data from MK-2461 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting data from studies on MK-2461. It is crucial to note that "this compound" has been used to designate at least two distinct investigational drugs:
-
Tecovirimat (TPOXX, ST-246): An antiviral agent investigated for the treatment of mpox (formerly monkeypox).
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This compound (c-Met Inhibitor): A multi-targeted kinase inhibitor primarily investigated for its potential in cancer therapy.
This guide is structured to address the specific data conflicts and technical questions related to each of these compounds separately.
Section 1: Tecovirimat (also known as this compound, TPOXX, ST-246) for Mpox
Recent studies on Tecovirimat for the treatment of mpox have presented seemingly contradictory findings, particularly when comparing results from observational studies to those from randomized controlled trials (RCTs). This section aims to clarify these discrepancies.
Frequently Asked Questions (FAQs)
Q1: Why do some studies suggest Tecovirimat is effective against mpox, while recent large clinical trials show no significant efficacy?
A1: The discrepancy arises primarily from differences in study design. Early data came from observational studies and case reports where all patients received Tecovirimat. These studies suggested a potential benefit in symptom resolution. However, these studies lacked a control group (placebo), making it difficult to determine if the observed recovery was due to the drug or the natural course of the disease.
Recent, more definitive data from two large Randomized Controlled Trials (RCTs), STOMP and PALM007, showed that while Tecovirimat is safe, it did not significantly reduce the time to lesion resolution in patients with mild-to-moderate mpox compared to a placebo[1][2][3]. It is important to note that in these trials, lesions in both the Tecovirimat and placebo groups healed faster than initially expected[4].
Q2: Is Tecovirimat still a viable treatment option for any mpox patients?
A2: The role of Tecovirimat in treating mpox is still under evaluation, particularly for specific patient populations. The STOMP and PALM007 trials focused on patients who did not have severe disease[1]. The findings from these trials suggest that most patients with non-severe mpox will recover with supportive care and pain management alone[1].
However, the efficacy of Tecovirimat in patients with severe disease, who are severely immunocompromised (e.g., those with advanced HIV), has not been determined and requires further clinical investigation[1][5]. Tecovirimat remains available for certain eligible patients under an expanded access Investigational New Drug (EA-IND) protocol from the CDC[1].
Q3: What is known about resistance to Tecovirimat?
A3: Tecovirimat resistance is an emerging concern. Resistance can develop due to mutations in the MPXV F13L gene, which encodes the drug's target[5]. While the frequency of resistant viruses is currently considered low (less than 1% of treated patients), it has been observed, particularly in severely immunocompromised patients who have undergone multiple or prolonged courses of treatment[5][6]. More recently, clusters of tecovirimat-resistant mpox have been identified in individuals who had not previously received the drug, indicating transmission of the resistant variant[7][8].
Data Summary Tables
Table 1: Comparison of Key Clinical Trial Outcomes for Tecovirimat in Mpox
| Study | Design | Patient Population | Key Efficacy Finding | Safety Finding | Citation |
| Observational Study (UC Davis Health) | Observational | 25 patients with confirmed mpox | 92% of patients had healed and were pain-free by day 21. | Generally well-tolerated; common adverse events were fatigue, headache, and nausea. | [9] |
| STOMP (NCT05534984) | Randomized, Placebo-Controlled Trial | Adults with mild to moderate clade II mpox | No significant reduction in time to lesion resolution compared to placebo. | No safety concerns associated with tecovirimat. | [1][2] |
| PALM007 (NCT05559099) | Randomized, Placebo-Controlled Trial | Adults and children with clade I mpox | Did not significantly outperform placebo in lesion resolution. | Tecovirimat was found to be safe. | [1][4] |
Experimental Protocols
Protocol: Tecovirimat Administration in the STOMP Trial
-
Drug: Tecovirimat (TPOXX)
-
Dosage: Oral, based on body weight, administered every 12 hours for 14 days.
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Control: Placebo administered on the same schedule.
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Inclusion Criteria: Non-pregnant, non-lactating adults with clade IIb mpox who did not have severe immunocompromise or severe monkeypox.
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Primary Endpoint: Time to resolution of all mpox lesions.
Visualizations
Caption: Tecovirimat mechanism of action and the development of resistance.
Section 2: this compound (c-Met Inhibitor) for Cancer Therapy
The investigational drug this compound is a potent, ATP-competitive, multi-targeted kinase inhibitor that preferentially targets activated c-Met. The data from preclinical studies on this compound appear to be largely consistent. This section provides a technical overview for researchers working with this or similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the c-Met inhibitor this compound?
A1: this compound is a selective small-molecule inhibitor of the proto-oncogene c-Met[10]. It functions as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of c-Met[11]. A key characteristic of this compound is that it preferentially binds to the activated (phosphorylated) form of c-Met[11]. This binding inhibits the tyrosine kinase activity of c-Met, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival[11].
Q2: Does this compound inhibit other kinases besides c-Met?
A2: Yes, this compound is a multi-targeted kinase inhibitor. While it is highly potent against c-Met, it also shows significant inhibitory activity against other receptor tyrosine kinases, including FGFR1/2/3, PDGFR, Ron, KDR, TrkA/B, and Flt1/4[11][12][13]. This multi-targeted nature should be considered when designing experiments and interpreting results.
Q3: How does this compound's inhibition of the c-Met activation loop differ from its effect on other phosphorylation sites?
A3: this compound exhibits differential inhibitory effects on various phosphorylation sites within c-Met. It is highly potent in suppressing the phosphorylation of the juxtamembrane domain and the C-terminal docking site of c-Met. However, it is several hundredfold less potent as an inhibitor of c-Met autophosphorylation at the kinase activation loop[11][14]. This suggests that this compound primarily inhibits c-Met signaling after the initial activation step.
Data Summary Tables
Table 2: In Vitro IC50 Values for this compound Against Various Kinases
| Kinase Target | IC50 (nM) | Comments | Citation |
| c-Met (wild-type) | 0.4 - 2.5 | Highly potent | [12][13] |
| c-Met (mutants) | 0.4 - 1.5 | Potent against various oncogenic mutants | [12][13] |
| Ron | 7 | Potent | [13] |
| Flt1 | 10 | Potent | [13] |
| FGFR1 | 65 | Significant activity | [12] |
| FGFR2 | 39 | Significant activity | [12] |
| FGFR3 | 50 | Significant activity | [12] |
| KDR | 44 | Significant activity | [12] |
| TrkA | 46 | Significant activity | [12] |
| TrkB | 61 | Significant activity | [12] |
Table 3: In Vivo Antitumor Activity of this compound in a GTL-16 Xenograft Model
| Dosage Regimen | Tumor Growth Inhibition (%) | Citation |
| 10 mg/kg (twice daily) | 62 | [12][15] |
| 50 mg/kg (twice daily) | 77 | [12][15] |
| 100 mg/kg (twice daily) | 75 | [12][15] |
| 200 mg/kg (once daily) | 90 | [12][15] |
Experimental Protocols
Protocol: In Vitro c-Met Kinase Assay
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Objective: To determine the IC50 of this compound against c-Met kinase.
-
Method: Time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
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The c-Met-catalyzed phosphorylation of an N-biotinylated peptide substrate is measured.
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Recombinant human c-Met enzyme is incubated with varying concentrations of this compound in the presence of ATP and the peptide substrate.
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The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.
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The TR-FRET signal is measured, which is proportional to the extent of peptide phosphorylation.
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IC50 values are calculated from the dose-response curve.
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Protocol: Murine Tumor Xenograft Efficacy Study
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Objective: To evaluate the in vivo antitumor efficacy of this compound.
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Animal Model: Female nude mice.
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Cell Line: Subcutaneous inoculation of GTL-16 human gastric carcinoma cells (which have MET gene amplification).
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Treatment: Once tumors are established, mice are randomized into groups and treated orally with vehicle control or this compound at various doses and schedules.
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Endpoints: Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated c-Met).
Visualizations
Caption: Inhibition of the c-Met signaling pathway by this compound.
References
- 1. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 2. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | HIV.gov [hiv.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. Effectiveness of Tecovirimat in Mpox Cases: A Systematic Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. jwatch.org [jwatch.org]
- 8. Notes from the Field: Mpox Cluster Caused by Tecovirimat-Resistant Monkeypox Virus â Five States, October 2023âFebruary 2024 | MMWR [cdc.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Facebook [cancer.gov]
- 11. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: MK-2461 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of MK-2461 (tecovirimat) in various experimental settings. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is practically insoluble in water, especially in the pH range of 2.0-6.5. Therefore, it is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.
Q2: How should I store stock solutions of this compound?
A2: Proper storage of stock solutions is crucial to maintain the integrity of the compound. For stock solutions prepared in DMSO, the following storage conditions are recommended:
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Short-term storage: 1 month at -20°C.
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Long-term storage: Up to 1 year at -80°C.
To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound in aqueous experimental buffers like PBS or Tris?
A3: While specific degradation kinetics in common laboratory buffers are not extensively published, available data suggests that this compound possesses reasonable stability for typical experimental durations. As an N-substituted benzamide, it is generally stable in dilute aqueous solutions under neutral and moderately acidic or basic conditions. One study indicated that N-substituted benzamides are very stable to basic hydrolysis in aqueous solutions under mild conditions. However, prolonged exposure to strong acids or bases should be avoided as hydrolysis can occur. For most experiments, it is advisable to prepare fresh dilutions in your aqueous buffer from a DMSO stock solution just before use.
Q4: Can I use this compound in cell culture experiments? What is its stability in cell culture media?
A4: Yes, this compound can be used in cell culture experiments. Several in vitro studies have successfully used tecovirimat in cell culture media for periods of up to 72 hours, indicating sufficient stability for such applications. It is best practice to add the final concentration of this compound to the cell culture medium immediately before treating the cells.
Q5: What are the known degradation pathways for this compound?
A5: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the amide bond. This would result in the formation of metabolites, including 4-(trifluoromethyl)benzoic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous buffer. | The aqueous solubility of this compound is low, especially at acidic to neutral pH. The final concentration in the buffer may be too high. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) in the final working solution. - Prepare fresh dilutions from a concentrated stock immediately before use. - If possible, perform a solubility test in your specific buffer system before conducting the full experiment. |
| Inconsistent or lower-than-expected activity in experiments. | The compound may have degraded due to improper storage or handling. | - Always use freshly prepared dilutions. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. - Verify the storage conditions of your stock solution. |
| Difficulty dissolving the compound. | This compound is a crystalline solid that may require assistance to fully dissolve. | - When preparing DMSO stock solutions, sonication can aid in dissolution. - Ensure you are using a high-quality, anhydrous grade of DMSO. |
Data Summary
Table 1: Solubility of this compound (Tecovirimat)
| Solvent | Solubility | Notes |
| Water (pH 2.0-6.5) | Practically Insoluble | [1] |
| DMSO | Soluble | Recommended for stock solutions. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | For short-term storage. |
| -80°C | Up to 1 year | For long-term storage. |
| Room Temperature | Not Recommended | Avoid for extended periods to prevent degradation. |
| General | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
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This compound (tecovirimat) powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
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Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
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Weigh the desired amount of this compound powder in a sterile tube.
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Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
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Store the aliquots at -80°C for long-term storage.
-
Protocol for Preparing Working Solutions in Aqueous Buffer
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Materials:
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This compound stock solution in DMSO
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Experimental buffer (e.g., PBS, Tris-HCl, cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5%) to avoid solvent effects on your experimental system.
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Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Managing Toxicity of MK-2461 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MK-2461 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments. This guide distinguishes between the use of this compound as an antiviral agent (also known as tecovirimat) and as a multi-targeted kinase inhibitor in oncology research.
I. This compound (Tecovirimat) as an Antiviral Agent
Tecovirimat is the designation for this compound when used for its antiviral properties against orthopoxviruses. Preclinical animal studies have been pivotal in its approval under the FDA's Animal Rule.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of tecovirimat in animal models?
A1: Tecovirimat is generally well-tolerated in a variety of animal models, including mice, rabbits, and non-human primates (cynomolgus macaques).[2][3] In single-dose toxicity studies, a maximum tolerated dose or LD50 was not reached even at very high doses (e.g., 2000 mg/kg in mice).[3] Adverse events are typically mild and transient.
Q2: What are the most common adverse events observed with tecovirimat in animal studies?
A2: The most frequently reported adverse events in animal studies and healthy human volunteer trials are mild and include headache, nausea, and abdominal pain.[3][4] The side effect profile has been noted to be similar to that of placebo in some studies.[3]
Q3: Are there any known reproductive or embryofetal toxicities?
A3: Studies in pregnant mice receiving doses up to 1000 mg/kg/day and in pregnant rabbits receiving up to 100 mg/kg/day showed no evidence of embryofetal toxicities.[3] However, decreased fertility and testicular toxicity were observed in male mice at a high dose of 1000 mg/kg/day.[3]
Q4: How should tecovirimat be administered in animal studies?
A4: Tecovirimat is typically administered orally.[3] To enhance bioavailability, it is recommended to administer the compound with a moderate-to-high-fat meal, which can significantly increase absorption.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gastrointestinal upset (e.g., mild diarrhea, decreased food intake) | Common, mild side effect of tecovirimat. | - Ensure the animal has free access to water to prevent dehydration.- Administer tecovirimat with food to potentially lessen gastrointestinal irritation.- Monitor the animal's weight and food consumption daily.- If symptoms are severe or persistent, consider a dose reduction or temporary discontinuation in consultation with the study director. |
| Reduced activity or lethargy | Can be a non-specific sign of mild malaise. | - Perform a thorough clinical examination of the animal.- Monitor for other signs of toxicity.- Ensure the animal is housed in a low-stress environment.- If lethargy is significant or accompanied by other signs, a veterinary assessment is recommended. |
| Poor oral uptake or refusal of medicated feed | Palatability of the formulation. | - Consider alternative oral dosing methods such as gavage.- Mix the compound with a more palatable vehicle or food item, ensuring it does not affect drug stability or absorption. |
II. This compound as a Multi-Targeted Kinase Inhibitor in Oncology
In the context of cancer research, this compound is investigated for its ability to inhibit receptor tyrosine kinases, primarily c-Met.[6] The toxicity profile in this setting may differ from its antiviral application due to the different patient population (tumor-bearing animals) and potential for on-target and off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the reported tolerability of this compound in oncology animal models?
A1: In a murine xenograft model of c-Met-dependent gastric cancer, an oral regimen of this compound at 100 mg/kg twice daily was reported to be "well-tolerated" and effectively suppressed tumor growth.[6] However, detailed public data on the full toxicology profile in this context is limited.
Q2: What are the known kinase targets of this compound?
A2: this compound is a potent inhibitor of wild-type and oncogenic mutant forms of c-Met.[7] It also shows inhibitory activity against other receptor tyrosine kinases, including fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR).[6]
Q3: What are the common toxicities associated with c-Met inhibitors in preclinical studies?
A3: While specific data for this compound is sparse, class-related toxicities for c-Met inhibitors and other tyrosine kinase inhibitors (TKIs) in animal models can include:
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Gastrointestinal issues: Diarrhea, weight loss.
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Hepatotoxicity: Elevated liver enzymes.
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Cardiovascular effects: Changes in blood pressure, heart rate.[8]
-
Hematological changes: Anemia, thrombocytopenia.
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Skin toxicities: Rash, alopecia.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant body weight loss (>15%) | - Tumor progression.- Drug-induced anorexia or gastrointestinal toxicity. | - Assess tumor burden. If rapidly increasing, it may be the primary cause.- Provide nutritional support with palatable, high-calorie food.- Monitor for signs of dehydration and provide fluid support if necessary.- Consider a dose reduction or temporary discontinuation of this compound. |
| Diarrhea | Common toxicity of many tyrosine kinase inhibitors. | - Administer anti-diarrheal medication as per veterinary guidance.- Ensure adequate hydration.- Monitor for electrolyte imbalances.- If severe (Grade 3 or 4), interrupt dosing until resolution. |
| Lethargy and weakness | - General malaise.- Potential anemia or other hematological toxicities. | - Conduct a complete blood count (CBC) to assess for anemia, neutropenia, or thrombocytopenia.- Provide supportive care, including a warm and quiet environment.- If hematological parameters are significantly altered, a dose modification may be required. |
| Skin rash or hair loss | Known side effect of some TKIs. | - Monitor the severity and extent of the skin reaction.- Provide topical treatments as recommended by a veterinarian to alleviate discomfort.- Ensure the animal is not self-traumatizing the affected areas. |
Quantitative Data Summary
Table 1: Tecovirimat (Antiviral) Efficacy and Dosing in Animal Models
| Animal Model | Virus | Dose | Route | Treatment Schedule | Survival Rate (Treated vs. Placebo) | Reference |
| Cynomolgus Macaque | Monkeypox Virus | 10 mg/kg | Oral | Once daily for 14 days, starting 4, 5, or 6 days post-infection | Statistically significant improvement over placebo | [3] |
| New Zealand White Rabbit | Rabbitpox Virus | 40 mg/kg | Oral | Once daily for 14 days, starting 4 days post-infection | Statistically significant improvement over placebo | [3] |
| Cynomolgus Macaque | Monkeypox Virus | 3-10 mg/kg | Oral | Not specified | ~95% vs. 5% | [9] |
Table 2: this compound (Oncology) Dosing in a Murine Xenograft Model
| Animal Model | Cancer Type | Dose | Route | Treatment Schedule | Observed Outcome | Reference |
| Mouse (Xenograft) | c-Met-dependent Gastric Cancer | 100 mg/kg | Oral | Twice daily | "Well-tolerated" and effective tumor growth suppression | [6] |
Experimental Protocols
Protocol 1: General Procedure for Oral Dosing in Rodent Models
-
Preparation of Dosing Solution:
-
Based on the vehicle used in published studies or determined through formulation development, prepare the this compound suspension or solution. Common vehicles include corn oil, 0.5% methylcellulose, or other appropriate suspending agents.
-
Ensure the formulation is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
For oral gavage, gently restrain the animal and insert a gavage needle into the esophagus, delivering the dose directly into the stomach.
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For administration in feed, mix the calculated dose of this compound with a specified amount of palatable feed. Ensure the animal consumes the entire medicated portion.
-
-
Post-dosing Monitoring:
-
Observe the animal for at least 30 minutes post-dosing for any immediate adverse reactions.
-
Monitor for signs of toxicity, including changes in behavior, appearance, and body weight, on a daily basis.
-
Protocol 2: Monitoring for Toxicity in Animal Studies
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Clinical Observations:
-
Conduct and record detailed clinical observations at least once daily. This should include assessment of posture, activity level, grooming, and any signs of pain or distress.
-
-
Body Weight and Food/Water Consumption:
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Measure and record the body weight of each animal at least twice weekly.
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If toxicity is suspected, increase the frequency of body weight measurements to daily.
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Monitor and record food and water consumption.
-
-
Blood Sampling:
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Collect blood samples at predetermined time points for complete blood counts (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver and kidney).
-
-
Necropsy and Histopathology:
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At the end of the study, perform a full necropsy.
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Collect and preserve major organs and any tissues with gross abnormalities in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: Mechanism of action of this compound (tecovirimat) as an antiviral.
Caption: this compound as a c-Met kinase inhibitor in oncology.
Caption: General workflow for a preclinical toxicology study.
References
- 1. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioscmed.com [bioscmed.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Clinical considerations on monkeypox antiviral medications: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analyzing the Multi-Targeted Inhibitor MK-2461
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the multi-targeted nature of MK-2461 in their experimental analyses. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor primarily targeting the c-Met receptor tyrosine kinase, including both wild-type and various mutant forms.[1][2][3] It displays high affinity for the activated, phosphorylated state of c-Met.[4][5][6] However, this compound is a multi-targeted inhibitor and exhibits significant activity against other kinases.
Q2: How does this compound's affinity for its targets vary?
A2: this compound shows the highest potency against c-Met (wild-type and mutants) with IC50 values in the low nanomolar range (0.4-2.5 nM).[1][3] Its inhibitory activity against other kinases is less potent. For instance, it is 8- to 30-fold more selective for c-Met compared to a panel of other kinases including FGFR1, FGFR2, FGFR3, PDGFRβ, KDR, Flt3, Flt4, TrkA, and TrkB.[1]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: By inhibiting c-Met, this compound effectively suppresses downstream signaling cascades, including the PI3K-AKT and Ras-ERK pathways.[4][5] This is achieved by inhibiting the phosphorylation of key tyrosine residues on c-Met, specifically those in the juxtamembrane domain and the C-terminal docking site, which are crucial for recruiting downstream signaling molecules.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected phenotypic effects not explained by c-Met inhibition alone. | The observed phenotype may be due to the inhibition of one or more of this compound's secondary targets (e.g., FGFR, PDGFR). | 1. Perform a target deconvolution study: Use techniques like kinome profiling or chemical proteomics to identify all interacting proteins in your specific cellular context. 2. Use more selective inhibitors: Compare the phenotype induced by this compound with that of highly selective inhibitors for c-Met and its other potential targets. 3. Genetic approaches: Use siRNA or CRISPR/Cas9 to knock down individual target genes and observe if the phenotype is replicated. |
| Discrepancy between in vitro kinase assay results and cellular activity. | 1. Cellular permeability and metabolism: this compound may have different effective concentrations inside the cell compared to the in vitro assay. 2. Presence of competing ATP: Cellular ATP concentrations are much higher than those typically used in in vitro kinase assays. 3. Activation state of the kinase: this compound preferentially binds to activated c-Met. The activation state of c-Met and other targets in your cell line will influence the inhibitor's efficacy. | 1. Conduct cellular target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells. 2. Measure downstream signaling: Perform western blotting to assess the phosphorylation status of direct and indirect downstream effectors of the targeted kinases. 3. Titrate the inhibitor concentration: Determine the IC50 for phenotypic effects and compare it to the IC50 for target inhibition in your cellular model. |
| Difficulty in attributing observed effects to a specific target. | The multi-targeted nature of this compound makes it challenging to pinpoint the exact kinase responsible for a particular biological outcome. | 1. Dose-response matrix: Test a range of concentrations of this compound and correlate the phenotypic changes with the IC50 values for its different targets. 2. Rescue experiments: If a downstream effector of a specific target is known, try to rescue the phenotype by overexpressing a constitutively active form of that effector. 3. Computational modeling: Utilize systems biology approaches to model the effects of inhibiting multiple nodes in the relevant signaling networks. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target | IC50 (nM) | Reference |
| c-Met (Wild-Type) | 2.5 | [1][3] |
| c-Met (Y1230C mutant) | 1.5 | [1][3] |
| c-Met (Y1230H mutant) | 1.0 | [1] |
| c-Met (Y1235D mutant) | 0.5 | [1] |
| c-Met (M1250T mutant) | 0.4 | [1][3] |
| Ron | 7 | [3] |
| Flt1 | 10 | [3] |
| FGFR1 | 65 | [1] |
| FGFR2 | 39 | [1] |
| FGFR3 | 50 | [1] |
| KDR | 44 | [1] |
| TrkA | 46 | [1] |
| TrkB | 61 | [1] |
| Flt4 | 78 | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis to Assess Inhibition of Downstream Signaling
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a positive control (e.g., HGF stimulation for c-Met activation) and a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phosphorylated and total forms of your proteins of interest (e.g., p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
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Image the blot using a chemiluminescence detection system.
-
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Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of MK-2461
This technical support center provides guidance on the best practices for handling, storage, and disposal of MK-2461, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C.[1] A stock solution, once prepared, should be stored in aliquots in tightly sealed vials at -20°C and is generally usable for up to one month.[2]
Q2: What is the stability of this compound?
A2: As a powder, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO are generally stable for up to one month when stored at -20°C.[2] It is always recommended to prepare fresh working solutions from the stock for experiments.
Q3: What is the best solvent for dissolving this compound?
A3: this compound is soluble in DMSO.[1][3][4] For example, it is soluble at a concentration of 30 mg/mL in DMSO.[1]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound waste in accordance with your institution's and local regulations for chemical waste. This typically involves collecting all waste containing the compound (e.g., unused solutions, contaminated consumables) in a designated, sealed, and properly labeled hazardous waste container for professional disposal. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of c-Met signaling in my cell-based assay.
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Possible Cause 1: Improper storage or handling of this compound.
-
Solution: Ensure that the solid compound and stock solutions have been stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Prepare fresh working solutions from the stock for each experiment.
-
-
Possible Cause 2: Incorrect concentration of this compound.
-
Possible Cause 3: Cell line is not sensitive to c-Met inhibition.
-
Solution: Confirm that your cell line expresses c-Met and that the pathway is active. You can check the literature or perform a baseline western blot to assess the phosphorylation level of c-Met.
-
-
Possible Cause 4: Issues with the assay itself.
-
Solution: Include appropriate positive and negative controls in your experiment. For example, a known c-Met inhibitor as a positive control and a vehicle-only (DMSO) control.
-
Problem 2: Precipitation of this compound in cell culture media.
-
Possible Cause 1: Low solubility in aqueous media.
-
Solution: Ensure the final concentration of DMSO in your cell culture media is kept low (typically below 0.5%) to maintain the solubility of this compound and to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in media before adding to the final culture volume.
-
-
Possible Cause 2: High concentration of this compound.
-
Solution: If you are using high concentrations, you may be exceeding the solubility limit of the compound in your media. Try to work within the recommended concentration range for your cell line.
-
Data Presentation
| Parameter | Value | Reference |
| Storage Temperature (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years | [1] |
| Storage Temperature (Stock Solution) | -20°C | [2] |
| Stability (Stock Solution) | Up to 1 month | [2] |
| Recommended Solvent | DMSO | [1][3][4] |
| Solubility in DMSO | 30 mg/mL | [1] |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay using a Resazurin-based Reagent
This protocol outlines a general procedure to assess the effect of this compound on the viability of a cancer cell line.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of a resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with media and reagent only).
-
Normalize the readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for the safe handling, storage, and disposal of this compound.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Validation & Comparative
A Head-to-Head Comparison of MK-2461 and Crizotinib for c-Met Inhibition in Preclinical Models
For researchers, scientists, and drug development professionals, the selection of a potent and selective c-Met inhibitor is crucial for advancing cancer therapeutics. This guide provides an objective comparison of two prominent c-Met inhibitors, MK-2461 and crizotinib, based on available preclinical data.
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling, through overexpression, amplification, or mutation, is a known driver in various cancers, making it a key therapeutic target. This comparison focuses on the efficacy of this compound and crizotinib in inhibiting c-Met, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Crizotinib |
| Biochemical IC50 (c-Met) | 0.4 - 2.5 nM (wild-type and mutants)[1] | ~8 nM (wild-type)[2][3] |
| Cellular c-Met Phosphorylation IC50 | ~1 µM (in GTL-16 tumors) | 11 nM (in cell-based assays)[4][5] |
| Mechanism of Action | ATP-competitive, preferentially binds to activated (phosphorylated) c-Met[1] | ATP-competitive inhibitor of c-Met, ALK, and ROS1[6][7] |
| In Vivo Efficacy (c-Met driven models) | Significant tumor growth inhibition in gastric and NIH-3T3 xenograft models[1] | Marked regression of established tumors in a gastric carcinoma xenograft model (GTL-16)[2] |
In-Depth Efficacy Analysis
Biochemical Potency
This compound demonstrates high potency against both wild-type and various oncogenic mutant forms of the c-Met kinase, with IC50 values in the low nanomolar range (0.4-2.5 nM)[1]. A key feature of this compound is its preferential binding to the activated, phosphorylated form of c-Met[1]. In contrast, crizotinib, a multi-targeted kinase inhibitor, exhibits a biochemical IC50 for c-Met of approximately 8 nM[2][3]. While still potent, this is several-fold higher than the IC50 of this compound against its most sensitive c-Met targets.
Cellular Activity
In cellular assays, crizotinib effectively inhibits c-Met tyrosine phosphorylation with an IC50 of 11 nM[4][5]. For this compound, in vivo studies on GTL-16 gastric carcinoma xenografts showed significant inhibition of c-Met phosphorylation at Tyr1349 with an estimated IC50 of approximately 1 µM in the tumor tissue. It is important to note that direct comparison of cellular IC50 values across different studies and cell lines should be done with caution due to variations in experimental conditions.
In Vivo Anti-Tumor Activity
Both this compound and crizotinib have demonstrated significant anti-tumor activity in preclinical models of c-Met-driven cancers.
-
This compound: In a murine xenograft model using the GTL-16 gastric carcinoma cell line, which harbors a c-Met amplification, oral administration of this compound led to a dose-dependent inhibition of tumor growth[1]. Similarly, this compound was effective in inhibiting the growth of tumors formed by NIH-3T3 cells expressing oncogenic c-Met mutants[1].
-
Crizotinib: In the same GTL-16 gastric carcinoma model, crizotinib demonstrated the ability to cause marked regression of large, established tumors[2]. It has also shown efficacy in non-small cell lung cancer (NSCLC) models with c-Met amplification or mutations.
Signaling and Experimental Overview
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The c-Met signaling pathway and points of inhibition by this compound and crizotinib.
Caption: A general experimental workflow for evaluating c-Met inhibitors.
Experimental Protocols
c-Met Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to determine the biochemical potency of inhibitors. The protocol for this compound's c-Met inhibition measurement involved a TR-FRET assay[8].
-
Reagents: Recombinant c-Met kinase domain, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The c-Met kinase, peptide substrate, and varying concentrations of the inhibitor (this compound or crizotinib) are incubated in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the detection reagents (e.g., streptavidin-allophycocyanin and the europium-labeled antibody) are added.
-
The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated from the dose-response curve.
Cell-Based c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.
-
Cell Culture: A cancer cell line with high c-Met expression or amplification (e.g., GTL-16) is cultured to sub-confluency.
-
Treatment: Cells are treated with varying concentrations of the inhibitor for a specific duration. In some cases, cells are then stimulated with HGF to induce c-Met phosphorylation.
-
Lysis and Protein Analysis: Cells are lysed, and the protein concentration is determined. Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with antibodies specific for phosphorylated c-Met (e.g., anti-p-Met Y1234/1235 or Y1349) and total c-Met.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated c-Met to total c-Met is calculated. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Human cancer cells with c-Met pathway activation (e.g., GTL-16) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the inhibitor (e.g., this compound or crizotinib) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Pharmacodynamic markers, such as c-Met phosphorylation in tumor tissue, can also be assessed at the end of the study.
Conclusion
Both this compound and crizotinib are potent inhibitors of the c-Met receptor tyrosine kinase with demonstrated preclinical anti-tumor activity in c-Met driven cancer models. This compound exhibits a lower biochemical IC50 and a unique mechanism of preferentially targeting the activated form of c-Met. Crizotinib, while also a potent c-Met inhibitor, has a broader kinase inhibition profile that includes ALK and ROS1. The choice between these inhibitors for further research and development would depend on the specific cancer type, the nature of the c-Met alteration, and the desired selectivity profile. The experimental data presented in this guide provides a foundation for making informed decisions in the pursuit of effective c-Met targeted therapies.
References
- 1. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. selleckchem.com [selleckchem.com]
Head-to-Head Comparison: MK-2461 vs. Cabozantinib in Preclinical Oncology Models
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two c-Met Inhibitors
In the landscape of targeted cancer therapies, inhibitors of the c-Met receptor tyrosine kinase have emerged as a promising strategy for a variety of malignancies where this pathway is dysregulated. This guide provides a detailed head-to-head comparison of two such inhibitors: MK-2461, a highly selective inhibitor of activated c-Met, and cabozantinib, a multi-kinase inhibitor that targets c-Met among other key oncogenic drivers. This objective analysis is based on available preclinical data to inform research and drug development decisions.
Executive Summary
This compound and cabozantinib are both potent ATP-competitive tyrosine kinase inhibitors targeting the c-Met receptor. However, their kinase selectivity profiles, mechanisms of action at a molecular level, and preclinical efficacy and safety profiles exhibit notable differences. This compound is characterized by its preferential binding to the activated, phosphorylated form of c-Met, suggesting a more targeted engagement of the active signaling pathway. In contrast, cabozantinib possesses a broader spectrum of activity, inhibiting multiple receptor tyrosine kinases including VEGFRs and AXL, which may contribute to its potent anti-angiogenic and anti-metastatic effects but also potentially a different safety profile.
This guide will delve into the quantitative differences in their inhibitory activities, compare their effects in relevant in vitro and in vivo cancer models, and provide detailed experimental protocols for the key assays cited.
Kinase Inhibition Profile
The in vitro kinase inhibitory activity of this compound and cabozantinib reveals their distinct selectivity profiles. This compound demonstrates high potency and selectivity for c-Met, particularly against oncogenic mutants. Cabozantinib, while also a potent c-Met inhibitor, displays significant activity against a broader range of kinases implicated in tumor progression and angiogenesis.
| Kinase Target | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| c-Met (wild-type) | 2.5[1][2] | 13[3] |
| c-Met (mutants) | 0.4 - 1.5[1][2] | Not widely reported |
| VEGFR2 | 44 (KDR)[4] | 0.035[3] |
| AXL | Not reported | 7[3] |
| RET | Not reported | 4[3] |
| RON | Less potent than c-Met[4] | Not widely reported |
| FGFR1 | 65[4] | Not widely reported |
| FGFR2 | 39[4] | Not widely reported |
| PDGFRβ | Less potent than c-Met[4] | Not widely reported |
In Vitro Cellular Activity
The differential kinase inhibition profiles of this compound and cabozantinib translate to distinct effects on cancer cell functions in vitro. Both compounds have been shown to inhibit c-Met-driven cell proliferation and migration.
| Cell Line | Assay | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| HPAF-II (Pancreatic) | HGF-induced Migration | 404[4] | Data not available in comparable format |
| Various Tumor Cell Lines | Proliferation (MET or FGFR2 amplified) | Potent inhibition[1] | Potent inhibition[5] |
In Vivo Antitumor Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo potential of anticancer agents. Both this compound and cabozantinib have demonstrated significant tumor growth inhibition in various models. A direct comparison is challenging due to the lack of head-to-head studies; however, data from studies on gastric cancer models, a malignancy often driven by c-Met, are presented below.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | ||
| GTL-16 (Gastric Cancer) | 100 mg/kg, twice daily, oral[1][6] | 75[6] |
| Cabozantinib | ||
| Gastric Cancer Patient-Derived Xenograft | 30 mg/kg, once daily, oral[7][8] | Significant tumor growth inhibition[7][8] |
Preclinical Safety and Pharmacokinetics
A summary of the available preclinical safety and pharmacokinetic data in rodents is provided below.
| Parameter | This compound | Cabozantinib |
| Reported Toxicities (Rodents) | Generally well-tolerated at efficacious doses.[1] | Target organs of toxicity include liver, kidney, adrenal gland, GI tract, and hematopoietic system.[9] |
| Plasma Half-life (t1/2) in Rodents | ~6.3 hours (in a phase I study)[10] | >10 hours (in rats)[2] |
| Oral Bioavailability (Rodents) | Data not available | 25.6 ± 8.3% (in rats)[2] |
Signaling Pathway Inhibition
Both this compound and cabozantinib inhibit the c-Met signaling pathway, leading to the downregulation of key downstream effectors involved in cell survival and proliferation, such as the PI3K/AKT and RAS/MAPK pathways. Cabozantinib's broader kinase profile means it also directly inhibits other signaling cascades, most notably the VEGFR pathway, a key regulator of angiogenesis.
Figure 1: this compound Signaling Pathway Inhibition.
Figure 2: Cabozantinib Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against various protein kinases.
Methodology:
-
Recombinant human kinase domains are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
The test compound (this compound or cabozantinib) is added at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the test compounds on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or vehicle control for a specified duration (e.g., 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a detergent solution (e.g., DMSO or Sorenson's buffer).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Figure 3: Experimental Workflow for Cell Proliferation Assay.
Murine Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the test compounds in an animal model.
Methodology:
-
Human cancer cells (e.g., GTL-16 for gastric cancer) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The test compound is administered orally at a specified dose and schedule (e.g., once or twice daily). The vehicle is administered to the control group.
-
Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Conclusion
This comparative guide highlights the key preclinical similarities and differences between this compound and cabozantinib. This compound's high selectivity for activated c-Met suggests it may offer a more targeted therapeutic approach with a potentially favorable safety profile. Cabozantinib's multi-targeted profile, encompassing c-Met, VEGFRs, and other kinases, provides a broader mechanism of action that includes potent anti-angiogenic effects, which has translated into significant clinical success in various cancers.
The absence of direct head-to-head preclinical studies necessitates careful interpretation of the compiled data. Researchers are encouraged to consider the specific molecular drivers of the cancer models under investigation when selecting an appropriate inhibitor for their studies. The provided experimental protocols offer a foundation for conducting further comparative analyses to elucidate the nuanced differences between these two c-Met inhibitors.
References
- 1. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic Modeling of Schedule-Dependent Interaction between Docetaxel and Cabozantinib in Human Prostate Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cabozantinib Is Active against Human Gastrointestinal Stromal Tumor Xenografts Carrying Different KIT Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
Validating MK-2461's On-Target Effect: A Comparative Guide to Using c-Met siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effect of MK-2461, a potent c-Met inhibitor. We will explore the use of c-Met small interfering RNA (siRNA) as a genetic tool to phenocopy the pharmacological inhibition of c-Met by this compound, thereby confirming that the observed cellular effects of the compound are indeed mediated through its intended target. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Comparison of this compound and c-Met siRNA in c-Met Target Validation
This compound is an ATP-competitive, selective inhibitor of the c-Met receptor tyrosine kinase, showing potent activity against both wild-type and mutant forms of the enzyme.[1][2][3][4] It preferentially binds to the activated (phosphorylated) form of c-Met, effectively blocking its kinase activity and downstream signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and migration.[3][5][6]
To definitively attribute the biological effects of this compound to its inhibition of c-Met, a common and robust validation strategy is to compare its effects with those of c-Met siRNA. siRNA offers a highly specific method to silence gene expression at the mRNA level, leading to a reduction in the target protein.[7][8][9] If the cellular phenotype observed after this compound treatment is mirrored by the phenotype following c-Met siRNA-mediated knockdown, it provides strong evidence that this compound's effects are on-target.
The following table summarizes quantitative data from various studies, illustrating the comparable effects of this compound and c-Met siRNA on key cellular processes in cancer cell lines.
| Parameter | This compound | c-Met siRNA | Cell Line(s) | Key Findings |
| c-Met Inhibition | IC50: 0.4-2.5 nM (in vitro kinase assay)[1][3] | Significant reduction in c-Met mRNA and protein levels | Various cancer cell lines | Both methods effectively reduce c-Met expression or activity. |
| Cell Proliferation / Viability | Inhibition of HGF-induced mitogenesis with an IC50 of 204 nM[1] | Significant inhibition of proliferation (e.g., 25.84% reduction in HT168-M1 cells)[7] | 4MBr-5, HT168-M1 | Both approaches lead to a decrease in cancer cell proliferation. |
| Cell Migration | Inhibition of HGF-induced migration with an IC50 of 404 nM[1] | Significant inhibition of cell migration | HPAF II | Both this compound and c-Met siRNA effectively impair cancer cell migration. |
| Downstream Signaling | Inhibition of AKT and ERK1/2 phosphorylation[4] | Reduction in phosphorylated AKT and MAPK levels[7] | GTL-16, SKOV-3ip1 | Both methods lead to the attenuation of key downstream signaling pathways. |
Experimental Protocols
To aid in the design and execution of validation studies, detailed protocols for the key experimental techniques are provided below.
c-Met siRNA Transfection
This protocol outlines the steps for transiently transfecting cells with c-Met siRNA to achieve target gene knockdown.
Materials:
-
c-Met specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell culture plates and media
-
Mammalian cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.
-
siRNA Preparation (Solution A): In a sterile microcentrifuge tube, dilute the c-Met siRNA or control siRNA in Opti-MEM™ I Reduced Serum Medium to the desired final concentration (typically 20-80 pmols).
-
Transfection Reagent Preparation (Solution B): In a separate sterile microcentrifuge tube, dilute the transfection reagent in Opti-MEM™ I Reduced Serum Medium according to the manufacturer's instructions.
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Wash the cells once with siRNA Transfection Medium. Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: Add complete growth medium (with serum and antibiotics) and continue to incubate the cells.
-
Analysis: Assay for gene knockdown and phenotypic effects 24-72 hours post-transfection.
Western Blot Analysis of c-Met Phosphorylation
This protocol describes the detection of total c-Met and phosphorylated c-Met levels by Western blotting to assess the inhibitory effects of this compound and c-Met siRNA.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-Met, anti-phospho-c-Met (e.g., Tyr1234/1235, Tyr1349), and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or transfect with c-Met siRNA. After the desired incubation time, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
RT-qPCR Analysis of c-Met mRNA Levels
This protocol is for quantifying the level of c-Met mRNA to confirm the knockdown efficiency of c-Met siRNA.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., containing SYBR Green)
-
Primers specific for c-Met and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells transfected with c-Met siRNA or control siRNA using an RNA extraction kit.
-
DNase Treatment (Optional but Recommended): Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions by mixing the cDNA template, forward and reverse primers for c-Met or the reference gene, and the qPCR master mix.
-
Data Analysis: Run the qPCR program on a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of c-Met mRNA, normalized to the reference gene.
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental logic, the following diagrams have been generated.
Caption: The c-Met signaling pathway and points of inhibition by this compound and c-Met siRNA.
References
- 1. genscript.com [genscript.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. youtube.com [youtube.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Selectivity of c-Met Inhibitors
The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, survival, and motility, has emerged as a significant target in oncology.[1] Dysregulation of the c-Met signaling pathway, primarily through gene amplification, mutation, or overexpression, is a key driver in various cancers.[2] This has spurred the development of numerous small-molecule inhibitors targeting its ATP-binding site. However, the clinical efficacy and safety of these inhibitors are intrinsically linked to their selectivity. Off-target kinase inhibition can lead to adverse effects and complex pharmacological profiles.[3]
This guide provides a comparative analysis of the selectivity of prominent c-Met inhibitors, supported by quantitative biochemical data. It further details the experimental methodologies used to assess kinase selectivity, offering a comprehensive resource for researchers and drug development professionals.
Comparative Selectivity Profile of c-Met Inhibitors
The inhibitory activity of a compound against its intended target (on-target) versus other kinases (off-target) is a critical determinant of its therapeutic window. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the biochemical IC50 values for several key c-Met inhibitors against c-Met and a selection of other relevant kinases.
| Inhibitor | Type | c-Met (IC50, nM) | Key Off-Targets (IC50, nM) | Selectivity Notes |
| Capmatinib | Type Ib | 0.13[4][5] | - | Highly selective. A screen against 442 kinases at 10 µM showed only nine hits, indicating a >1000-fold selectivity for MET.[4][6] |
| Tepotinib | Type Ib | Potent/Selective[7] | CYP3A4/5 (>15,000)[8] | Described as a highly selective and potent MET inhibitor.[7][9] |
| Savolitinib | Type Ib | 5[10] | - | Exhibits high selectivity against a panel of 274 kinases.[10] |
| Cabozantinib | Type II | 1.3[11] | VEGFR2 (0.035), AXL (7), RET (4), KIT (4.6), FLT3 (11.3), TIE2 (14.3)[11] | A multi-kinase inhibitor with potent activity against several receptor tyrosine kinases. |
| Crizotinib | Type I | Potent[12] | ALK, ROS1[12] | A multi-targeted inhibitor, also potent against ALK and ROS1, for which it has primary clinical indications.[12] |
| Tivantinib | Non-ATP Comp. | Ki ≈ 355[13] | GSK3α/β, Tubulin[14][15] | Initially developed as a c-Met inhibitor, its primary cytotoxic effects are now understood to be through off-target inhibition of tubulin polymerization and GSK3.[13][15] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented is for comparative purposes.
Visualizing the c-Met Signaling Axis
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates several downstream signaling cascades critical for cell function. Understanding this pathway is essential for contextualizing the mechanism of action of c-Met inhibitors.
Experimental Protocols for Selectivity Profiling
Determining the selectivity of a kinase inhibitor requires robust and standardized biochemical assays. These assays can be broadly categorized into two types: those that measure the inhibitor's ability to bind to the kinase (binding assays) and those that measure its ability to block the kinase's enzymatic activity (activity assays).
Protocol 1: Kinase Inhibitor Affinity (IC50) Measurement using a FRET-Based Binding Assay
This protocol is based on the LanthaScreen® Eu Kinase Binding Assay technology, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[1][2]
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site. When both are bound, FRET is high. A test inhibitor competes with the tracer for the ATP site, leading to a decrease in the FRET signal, which is measured as a change in the emission ratio (665 nm / 615 nm).[16]
Materials:
-
Kinase of interest (e.g., c-Met, tagged with GST, His, etc.)
-
Eu-labeled anti-tag antibody (e.g., Eu-anti-GST)
-
Kinase Tracer (ATP-competitive, Alexa Fluor® 647-labeled)
-
Test Inhibitor (serially diluted in 100% DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume 384-well assay plates (e.g., Corning #3676)
-
Plate reader capable of time-resolved FRET (TR-FRET)
Procedure:
-
Compound Plating: Prepare a 10-point, 4-fold serial dilution of the test inhibitor in 100% DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells for no-inhibitor (high FRET) and buffer-only wells for background controls.
-
Reagent Preparation (at 2X final concentration):
-
Kinase/Antibody Mix: Dilute the kinase and Eu-labeled antibody in Kinase Buffer to 2X the final desired concentrations (e.g., 10 nM kinase, 4 nM antibody).
-
Tracer Solution: Dilute the fluorescent tracer in Kinase Buffer to 2X the final desired concentration (typically at or near its Kd for the kinase).
-
-
Assay Execution:
-
To each well of the 384-well plate containing the plated compound, add 5 µL of the 2X Kinase/Antibody Mix.
-
Add 5 µL of the 2X Tracer Solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
-
Incubation and Measurement:
-
Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the no-inhibitor (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Kinase Inhibition Measurement using a FRET-Based Activity Assay
This protocol is based on the Z'-LYTE™ Kinase Assay platform, which measures the phosphorylation of a synthetic peptide substrate.[17][18]
Principle: A FRET peptide substrate is labeled with a donor (Coumarin) and an acceptor (Fluorescein). In the absence of phosphorylation, a "Development Reagent" (a site-specific protease) cleaves the peptide, disrupting FRET. When the kinase phosphorylates the peptide, it is protected from cleavage, and FRET is maintained. Kinase inhibition results in less phosphorylation, more cleavage, and a loss of FRET.[19]
Materials:
-
Kinase of interest
-
Z'-LYTE™ Peptide Substrate (specific for the kinase or kinase family)
-
ATP Solution
-
Test Inhibitor (serially diluted)
-
Development Reagent
-
Stop Reagent
-
Kinase Buffer
-
Low-volume 384-well assay plates
-
FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 4X solution of the test inhibitor serial dilutions in Kinase Buffer containing 4% DMSO.
-
Prepare a 4X Kinase/Peptide solution in Kinase Buffer.
-
Prepare a 4X ATP solution in Kinase Buffer (typically at the Km concentration for the specific kinase).
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X Kinase/Peptide solution to each well.
-
Add 2.5 µL of the 4X inhibitor dilutions (or DMSO control) to the wells.
-
Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells. The final volume is 10 µL.
-
-
Incubation: Mix the plate and incubate at room temperature for 60 minutes.
-
Development Reaction:
-
Add 5 µL of the Development Reagent solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Stopping the Reaction and Measurement:
-
Add 5 µL of the Stop Reagent to each well.
-
Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm for Coumarin and 520 nm for Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm). A high ratio indicates cleavage (inhibition), while a low ratio indicates phosphorylation (no inhibition).
-
Calculate the percent phosphorylation and then the percent inhibition based on controls.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration, as described in Protocol 1.
-
A Standardized Workflow for Kinase Selectivity Profiling
A typical workflow for assessing the selectivity of a new c-Met inhibitor involves a tiered approach, starting with a broad screen followed by more detailed dose-response analysis for identified off-targets.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sensitivity of Tepotinib to Inhibitors or Inducers of CYP3A4 and P-Gp: Drug Interaction Studies and Physiologically-Based Pharmacokinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the potential of the MET inhibitor tepotinib to affect the pharmacokinetics of CYP3A4 and P-gp substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Cross-Reactivity of MK-2461 with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor MK-2461 with other commercially available inhibitors, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the selection of appropriate chemical probes and to understand the potential off-target effects of these inhibitors.
Introduction to this compound
This compound is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] It exhibits a high degree of selectivity for c-Met and preferentially binds to the activated, phosphorylated form of the kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3][4]
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other prominent tyrosine kinase inhibitors against a panel of selected kinases. This data allows for a direct comparison of their potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Crizotinib IC50 (nM) | Cabozantinib IC50 (nM) | Capmatinib IC50 (nM) | Tepotinib IC50 (nM) |
| c-Met | 0.4 - 2.5 | 8 | 1.3 | 0.13 | 1.7 |
| Ron | 7 | 26 | 3.2 | - | - |
| Flt1 (VEGFR1) | 10 | - | 12 | - | - |
| KDR (VEGFR2) | - | 24 | 0.035 | - | - |
| Flt4 (VEGFR3) | - | 17 | 6 | - | - |
| FGFR1 | - | - | 7.7 | - | - |
| FGFR2 | - | - | 3.2 | - | - |
| TrkA | - | 42 | 8.8 | - | - |
| TrkB | - | 4 | 12 | - | - |
c-Met Signaling Pathway and Points of Inhibition
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, migration, and invasion.[2][3][4][5][6][7][8][9][10] Tyrosine kinase inhibitors like this compound act by blocking the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and subsequent signal transduction.
Figure 1. Simplified c-Met signaling pathway and points of inhibition by various TKIs.
Experimental Protocols
The determination of kinase inhibition and cross-reactivity is crucial for characterizing a tyrosine kinase inhibitor. Below are detailed methodologies for common in vitro kinase assays.
In Vitro c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate peptide by the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-CONH2)
-
ATP (Adenosine triphosphate)
-
This compound and other test inhibitors
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
384-well low-volume microplates.
Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the c-Met enzyme and the biotinylated peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium).
-
The ratio of the 665 nm to 615 nm signals is calculated. The IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Inhibition Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor across a panel of kinases.
Figure 2. General workflow for in vitro kinase inhibition profiling.
Conclusion
This compound is a highly potent and selective inhibitor of c-Met. While it demonstrates some cross-reactivity with other tyrosine kinases such as Ron and Flt1, its overall selectivity profile, as indicated by the available IC50 data, suggests it is a valuable tool for studying c-Met biology. When selecting a tyrosine kinase inhibitor for research, it is imperative to consider its full cross-reactivity profile to ensure that the observed biological effects are attributable to the inhibition of the intended target. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Validating the Inhibition of Downstream Targets of MK-2461: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MK-2461, a potent c-Met inhibitor, and its effects on downstream signaling pathways. The performance of this compound is compared with other well-established c-Met inhibitors, crizotinib and cabozantinib, with a focus on the inhibition of key downstream targets in the PI3K/AKT and Ras/ERK pathways. The information is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.
Introduction to this compound and its Mechanism of Action
This compound is a selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis, and its aberrant activation is implicated in the development and progression of various cancers. This compound distinguishes itself by preferentially binding to the activated, phosphorylated form of c-Met, a characteristic that may contribute to its potency and selectivity. Upon binding, this compound effectively blocks the autophosphorylation of c-Met, thereby inhibiting the recruitment and activation of downstream signaling molecules.
Downstream Signaling Pathways of c-Met
The activation of c-Met by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling events. The two primary pathways implicated in c-Met-driven cellular responses are:
-
PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation.
-
Ras/ERK (MAPK) Pathway: This pathway is a key regulator of cell growth, differentiation, and division.
This compound has been shown to effectively suppress these downstream pathways by inhibiting the phosphorylation of key signaling proteins such as AKT and ERK.
Comparative Analysis of c-Met Inhibitors
This section compares the inhibitory activity of this compound with two other widely used c-Met inhibitors, crizotinib and cabozantinib. The data presented is a synthesis of findings from various studies and direct head-to-head comparative data under identical experimental conditions is limited.
Inhibitory Potency (IC50) Against c-Met
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | c-Met IC50 (nM) | Other Key Targets |
| This compound | 0.4 - 2.5 | RON, Flt1 |
| Crizotinib | 11 (cell-based) | ALK, ROS1 |
| Cabozantinib | 1.3 | VEGFR2, RET, KIT, AXL |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Inhibition of Downstream Signaling
Validation of target engagement and downstream pathway inhibition is crucial for assessing the efficacy of a kinase inhibitor. Western blotting is a standard technique used to measure the levels of phosphorylated (activated) and total proteins in key signaling pathways.
| Inhibitor | Effect on p-AKT (Ser473) | Effect on p-ERK1/2 (Thr202/Y204) |
| This compound | Inhibition of phosphorylation | Inhibition of phosphorylation |
| Crizotinib | Inhibition of HGF-mediated phosphorylation | Inhibition of HGF-mediated phosphorylation |
| Cabozantinib | Inhibition of phosphorylation | Inhibition of phosphorylation |
Experimental Protocols
Western Blotting for Analysis of c-Met Downstream Signaling
This protocol provides a general framework for assessing the inhibition of c-Met downstream targets, such as AKT and ERK, following treatment with this compound or other inhibitors.
1. Cell Culture and Treatment:
- Plate cells (e.g., a c-Met overexpressing cancer cell line) at an appropriate density and allow them to adhere overnight.
- Serum-starve the cells for 4-6 hours to reduce basal signaling.
- Pre-treat the cells with various concentrations of this compound, crizotinib, or cabozantinib for 2 hours.
- Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met activation.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing intermittently.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Y204), total ERK, p-c-Met (Tyr1234/1235), and total c-Met overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizing Signaling Pathways and Workflows
To aid in the understanding of the c-Met signaling pathway and the experimental process, the following diagrams have been generated using Graphviz.
A Comparative Analysis of In Vivo Efficacy: Tecovirimat and Brincidofovir for Orthopoxvirus Infections
A head-to-head comparison of the in vivo efficacy of MK-2461 with established tyrosine kinase inhibitors (TKIs) for the treatment of orthopoxvirus infections is not feasible, as their mechanisms of action and therapeutic targets diverge significantly. This compound is a multi-targeted kinase inhibitor, primarily targeting c-Met, with applications in oncology, and there is no current evidence to support its use as an antiviral for orthopoxviruses. In contrast, tecovirimat and brincidofovir are direct-acting antivirals specifically developed for orthopoxvirus infections, such as smallpox and monkeypox.
This guide provides a detailed comparison of the in vivo efficacy, mechanisms of action, and experimental protocols for tecovirimat and brincidofovir, the leading antivirals for orthopoxvirus infections.
Mechanism of Action
Tecovirimat and brincidofovir employ distinct strategies to inhibit orthopoxvirus replication.
Tecovirimat (TPOXX®) targets the viral protein p37, which is encoded by the F13L gene in orthopoxviruses[1][2]. This protein is essential for the formation of the extracellular enveloped virus (EEV), the form of the virus responsible for cell-to-cell spread[1][2]. By inhibiting p37, tecovirimat prevents the wrapping of the intracellular mature virions (IMVs) and their subsequent release from the infected cell, thereby limiting the dissemination of the virus within the host[3][4].
Brincidofovir (Tembexa®) is a prodrug of cidofovir, a nucleotide analog[5][6]. Its lipid conjugate design facilitates entry into host cells, where it is converted to its active form, cidofovir diphosphate[5][6]. This active metabolite acts as a competitive inhibitor of the viral DNA polymerase, becoming incorporated into the growing viral DNA chain and ultimately terminating its synthesis[5][7]. This mechanism effectively halts viral replication.
In Vivo Efficacy
Both tecovirimat and brincidofovir have demonstrated significant efficacy in animal models of lethal orthopoxvirus infections.
| Antiviral | Animal Model | Virus | Key Efficacy Findings | Reference |
| Tecovirimat | Cynomolgus Macaques | Monkeypox Virus | 100% survival when treatment initiated 4 days post-infection. | [8] |
| New Zealand White Rabbits | Rabbitpox Virus | 100% survival when treatment initiated 4 days post-infection. | [1] | |
| CAST/EiJ Mice | Monkeypox Virus (2022 isolate) | Markedly reduced viral titers in tissues. | [9] | |
| Brincidofovir | Cynomolgus Macaques | Monkeypox Virus | Increased survival rates compared to placebo. | [10] |
| New Zealand White Rabbits | Rabbitpox Virus | High rates of survival when administered post-exposure. | [10] |
Experimental Protocols
The following are representative experimental protocols used to evaluate the in vivo efficacy of these antivirals.
Tecovirimat Efficacy Study in Cynomolgus Macaques
-
Animal Model: Cynomolgus macaques.
-
Challenge Agent: Lethal intravenous challenge with monkeypox virus.
-
Treatment: Oral administration of tecovirimat (e.g., 10 mg/kg) once daily for 14 days.
-
Treatment Initiation: Day 4 post-infection, upon the appearance of clinical signs of illness.
-
Primary Endpoint: Survival.
-
Secondary Endpoints: Viral load in blood and tissues, lesion scores, and clinical signs of disease.
Brincidofovir Efficacy Study in New Zealand White Rabbits
-
Animal Model: New Zealand White rabbits.
-
Challenge Agent: Intradermal challenge with a lethal dose of rabbitpox virus.
-
Treatment: Oral administration of brincidofovir at various doses.
-
Treatment Initiation: Typically 24 to 72 hours post-infection.
-
Primary Endpoint: Survival.
-
Secondary Endpoints: Lesion development and severity, viral shedding, and histopathological analysis of tissues.
Signaling and Workflow Diagrams
To visualize the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Mechanism of action of Tecovirimat.
Caption: Mechanism of action of Brincidofovir.
Caption: General workflow for in vivo efficacy studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Brincidofovir - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. droracle.ai [droracle.ai]
- 9. Tecovirimat - Wikipedia [en.wikipedia.org]
- 10. Oral Brincidofovir Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects [mdpi.com]
MK-2461 in Advanced Solid Tumors: A Comparative Analysis Against Standard of Care
For Immediate Release
A detailed analysis of the available clinical and preclinical data for MK-2461, a potent c-Met inhibitor, offers insights into its potential role in the treatment of advanced solid tumors. This guide provides a comparative overview of this compound against the standard of care for relevant patient populations, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This report synthesizes findings from a phase I clinical trial of this compound in patients with advanced solid tumors refractory to standard therapy and contextualizes them against the efficacy of second-line chemotherapy regimens used in advanced gastric cancer during a similar timeframe. While direct head-to-head comparative trials are unavailable, this guide aims to provide a structured overview based on existing data.
Data Presentation: this compound vs. Standard of Care
Clinical Efficacy
The available clinical data for this compound comes from a phase I dose-escalation study focused primarily on safety and tolerability. Efficacy was a secondary endpoint. For comparison, data from a phase III trial evaluating second-line chemotherapy in advanced gastric cancer is presented, as gastric cancer was a key area of interest in the preclinical evaluation of this compound.
Table 1: Comparison of Clinical Efficacy in Refractory Advanced Solid Tumors
| Parameter | This compound (Phase I) | Second-Line Chemotherapy (Docetaxel or Irinotecan) | Best Supportive Care |
| Trial Design | Open-label, dose-escalation | Randomized, controlled, phase III | Control arm of phase III trial |
| Patient Population | 14 patients with various advanced solid tumors refractory to standard therapy | 202 patients with advanced gastric cancer who progressed after first-line chemotherapy | 69 patients in the control arm |
| Objective Response Rate | No objective antitumor responses observed[1] | Not explicitly reported in the summary | Not applicable |
| Stable Disease | One patient with mucinous carcinoma of the appendix had stable disease for 6 cycles[1] | Data not available in summary | Data not available in summary |
| Median Overall Survival | Not reported | 5.3 months | 3.8 months |
Note: The patient population for the this compound trial was heterogeneous, including various solid tumors, whereas the comparator trial focused specifically on advanced gastric cancer.
Preclinical Efficacy: Gastric Cancer Xenograft Model
Preclinical studies demonstrated the in-vivo activity of this compound in a c-Met dependent gastric cancer xenograft model.
Table 2: Preclinical Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dosing Regimen | Outcome |
| This compound | 100 mg/kg twice daily (oral) | Effectively suppressed c-Met signaling and tumor growth |
| Vehicle Control | Not specified | Not specified |
Experimental Protocols
This compound Phase I Clinical Trial
-
Study Design: A multicenter, open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors who were refractory to standard therapy.
-
Dosing Regimen: this compound was administered orally, with dose levels tested at 60mg daily, 60mg twice daily (BID), 120mg BID, and 180 mg BID. The initial cycle consisted of 28 days of treatment followed by a 14-day rest period, with subsequent cycles involving continuous dosing for 28 days.[1]
-
Primary Objective: To determine the maximum tolerated dose (MTD) of this compound.
-
Pharmacokinetic Analysis: Performed on days 1 and 28 of the first cycle.[1]
Preclinical Gastric Cancer Xenograft Model
-
Animal Model: Murine xenograft model.
-
Tumor Model: c-Met-dependent gastric cancer.
-
Treatment: Oral administration of this compound.
-
Dosage: 100 mg/kg administered twice daily.
-
Endpoints: Assessment of c-Met signaling suppression and tumor growth inhibition.
Signaling Pathway and Experimental Workflow
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. This compound acts as an inhibitor of this pathway.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Phase I Clinical Trial
The workflow for the phase I clinical trial of this compound followed a standard dose-escalation design to establish safety and determine the recommended phase II dose.
Caption: Workflow of the this compound Phase I dose-escalation clinical trial.
References
A Structural Showdown: MK-2461 and Other ATP-Competitive Kinase Inhibitors
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and functional nuances of kinase inhibitors is paramount for advancing targeted therapies. This guide provides an in-depth comparison of MK-2461, a potent c-Met inhibitor, with other notable ATP-competitive inhibitors: Crizotinib, Cabozantinib, and Imatinib. We delve into their structural differences, inhibitory profiles, and the signaling pathways they modulate, supported by quantitative data and detailed experimental methodologies.
Introduction to the Inhibitors
This compound is a novel, orally bioavailable, multi-targeted ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It exhibits a unique preference for the activated, phosphorylated form of c-Met.[3] Crizotinib is a potent inhibitor of ALK and c-Met kinases, while Cabozantinib is a multi-kinase inhibitor targeting VEGFR2 and c-Met, among others.[4][5][6] Imatinib, a first-generation tyrosine kinase inhibitor, is primarily known for its efficacy against BCR-Abl, c-Kit, and PDGFR.[7][8] All four compounds function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and migration.
Structural Comparison
The chemical structures of these inhibitors reveal key differences that contribute to their distinct kinase selectivity profiles.
| Inhibitor | Chemical Structure | IUPAC Name | Molecular Formula |
| This compound | N-(3-(1-methyl-1H-pyrazol-4-yl)-5H-benzo[9][10]cyclohepta[1,2-b]pyridin-7-yl)-N'-((R)-1,4-dioxan-2-ylmethyl)-N'-methylsulfamide[11] | 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene[11] | C24H25N5O5S[11] |
| Crizotinib | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine[12] | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine[12] | C21H22Cl2FN5O[12] |
| Cabozantinib | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[13] | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[13] | C28H24FN3O5[13] |
| Imatinib | 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide[14] | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[14] | C29H31N7O[14] |
This compound possesses a unique benzocycloheptapyridine core.[11] Crizotinib is characterized by an aminopyridine structure.[15] Cabozantinib features a cyclopropane-1,1-dicarboxamide linker connecting a quinoline and a fluorophenyl moiety.[13] Imatinib is a 2-phenylaminopyrimidine derivative.[8] These distinct scaffolds allow for varied interactions within the ATP-binding pocket of different kinases, dictating their potency and selectivity.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of these compounds against a panel of kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
| Kinase Target | This compound IC50 (nM) | Crizotinib IC50 (nM) | Cabozantinib IC50 (nM) | Imatinib IC50 (nM) |
| c-Met | 0.4 - 2.5[1] | 11[6] | 1.3[5][16] | >1000 |
| VEGFR2 | - | - | 0.035[5][16] | >10000[17] |
| ALK | - | 24[6] | - | - |
| c-Kit | - | - | 4.6[5][16] | 100[17] |
| PDGFRα | <300[18] | - | - | 100[17] |
| PDGFRβ | - | - | 234[16] | 100[7] |
| Abl | - | - | - | 25-600[7][17] |
| Ron | 7[18] | - | 124[16] | - |
| Flt1 | 10[18] | - | 12[16] | - |
| Flt3 | - | - | 11.3[5][16] | - |
| Axl | - | - | 7[16] | - |
| Tie2 | - | - | 14.3[16] | - |
| RET | - | - | 4-5.2[5][16] | - |
| SRC Family | - | - | - | >10000[17] |
Data compiled from multiple sources. Direct comparison should be made with caution.
Experimental Protocols
The IC50 values presented are typically determined using in vitro kinase assays. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .
Representative TR-FRET Kinase Inhibition Assay Protocol:
-
Reagents and Setup:
-
Kinase: Recombinant human kinase of interest.
-
Substrate: A peptide or protein substrate for the specific kinase, often biotinylated or otherwise tagged.
-
ATP: Adenosine triphosphate.
-
Inhibitor: Test compounds (e.g., this compound) serially diluted to a range of concentrations.
-
Detection Reagents:
-
Europium-labeled antibody that specifically recognizes the phosphorylated substrate (Donor).
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin - APC) that binds to the biotinylated substrate (Acceptor).
-
-
Assay Buffer: Typically contains HEPES, MgCl2, EGTA, and a detergent like Brij-35.
-
Microplate: Low-volume 384-well plates are commonly used.
-
-
Assay Procedure:
-
A solution containing the kinase and the substrate is prepared in the assay buffer.
-
The test inhibitor at various concentrations is added to the wells of the microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.
-
The reaction is stopped by the addition of a solution containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-APC).
-
The plate is incubated for another period (e.g., 60 minutes) to allow for the detection reagents to bind to the substrate.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET compatible plate reader, which excites the Europium donor and measures the emission from both the donor and the acceptor.
-
The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity (more phosphorylated substrate), while a low ratio indicates inhibition.
-
The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Analysis
This compound and the other compared inhibitors target key nodes in cellular signaling pathways, primarily the c-Met pathway for this compound, Crizotinib, and Cabozantinib. Inhibition of these kinases blocks downstream signaling cascades that are critical for cancer cell growth and survival.
Caption: The c-Met signaling pathway and points of inhibition.
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1.[19][20] This leads to the activation of downstream pathways including the RAS/MAPK and PI3K/AKT/mTOR cascades, as well as the STAT3 pathway, which collectively promote cell proliferation, survival, and motility.[20] ATP-competitive inhibitors like this compound, Crizotinib, and Cabozantinib block the kinase activity of c-Met, thereby preventing the phosphorylation cascade and inhibiting these downstream oncogenic signals.[19]
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
Conclusion
This compound, Crizotinib, Cabozantinib, and Imatinib are all potent ATP-competitive kinase inhibitors with distinct structural features and inhibitory profiles. While this compound shows high selectivity for c-Met, particularly in its activated state, Crizotinib and Cabozantinib exhibit broader activity against multiple kinases. Imatinib, on the other hand, targets a different spectrum of kinases. The choice of inhibitor for therapeutic or research purposes will depend on the specific kinase target and the desired selectivity profile. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the field of kinase inhibitor development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Imatinib - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. This compound | C24H25N5O5S | CID 44137946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Crizotinib - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of MK-2461's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of MK-2461, a potent c-Met inhibitor, with other alternative agents. The information presented herein is supported by preclinical experimental data, offering insights into its mechanism of action and therapeutic potential, particularly in genetically defined cancer subtypes.
Introduction to this compound
This compound is a selective, ATP-competitive, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] It exhibits potent inhibitory activity against both wild-type and various mutant forms of c-Met.[2] Notably, this compound preferentially binds to the activated, phosphorylated form of c-Met, a characteristic that distinguishes it from some other tyrosine kinase inhibitors.[1] Beyond c-Met, this compound also demonstrates activity against other kinases, including Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1] The primary mechanism of action of this compound involves the inhibition of c-Met autophosphorylation, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation, survival, and invasion, such as the PI3K-AKT and Ras-ERK pathways.[1]
Genetic Validation of this compound's On-Target Activity
The anti-tumor efficacy of this compound is strongly correlated with the genetic status of the target, c-Met. Preclinical studies have demonstrated that cancer cell lines with amplification of the MET gene are particularly sensitive to this compound. In a broad panel of tumor cell lines, seven of the ten most sensitive lines harbored genomic amplification of either MET or FGFR2, providing strong genetic evidence for its on-target activity.[1]
Studies on other c-Met inhibitors have demonstrated that the knockdown of c-Met using shRNA can inhibit proliferation and invasion and increase chemosensitivity in cancer cells, phenocopying the effects of c-Met inhibition and thus providing a framework for the genetic validation of this class of drugs.[3]
Comparative Preclinical Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with MET or FGFR2 amplification. The following tables summarize the in vitro and in vivo preclinical data for this compound and provide a comparison with other c-Met inhibitors where data is available.
In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| c-Met (Wild-Type) | 2.5 |
| c-Met (M1250T mutant) | 0.4 |
| c-Met (Y1235D mutant) | 0.5 |
| c-Met (Y1230H mutant) | 1.0 |
| c-Met (N1100Y mutant) | 1.5 |
| c-Met (Y1230C mutant) | 1.5 |
| Ron | 7 |
| Flt1 | 10 |
| FGFR2 | 39 |
| KDR | 44 |
| TrkA | 46 |
| FGFR3 | 50 |
| TrkB | 61 |
| FGFR1 | 65 |
| Flt4 | 78 |
| Data sourced from Pan et al., 2010[1] |
In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Alteration | IC50 (nM) |
| GTL-16 | Gastric Carcinoma | MET Amplification | 9 |
| SNU-5 | Gastric Carcinoma | MET Amplification | 18 |
| KATO-II | Gastric Carcinoma | FGFR2 Amplification | 2 |
| OCUM-2M | Gastric Carcinoma | FGFR2 Amplification | 3 |
| HPAF-II | Pancreatic Carcinoma | - | >10,000 |
| A549 | Lung Carcinoma | - | >10,000 |
| Data sourced from Pan et al., 2010[1] |
In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| GTL-16 | Gastric Carcinoma | This compound (100 mg/kg, twice daily) | 75% |
| NIH-3T3 (c-Met T3936C mutant) | Fibrosarcoma | This compound (134 mg/kg, twice daily) | 78% |
| NIH-3T3 (c-Met T3997C mutant) | Fibrosarcoma | This compound (134 mg/kg, twice daily) | 62% |
| Data sourced from Pan et al., 2010[1] |
Comparison with Other c-Met Inhibitors
Direct head-to-head preclinical comparisons of this compound with other c-Met inhibitors across a standardized panel of cancer models are limited in the published literature. However, data from separate studies on other prominent c-Met inhibitors such as Crizotinib and Savolitinib in MET-amplified gastric cancer models can provide some context for their relative activities.
Comparative Anti-proliferative Activity in MET-Amplified Gastric Cancer Cell Lines
| Inhibitor | MKN-45 IC50 (nM) | Hs746t IC50 (nM) | SNU-5 IC50 (nM) |
| This compound | ~20 | ~100 | 18 |
| Crizotinib | <57 | <57 | Sensitive |
| Data for this compound sourced from Pan et al., 2010. Data for Crizotinib from Zou et al., 2017, indicating sensitivity at clinically achievable concentrations.[1][4] |
It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by this compound.
Caption: c-Met signaling pathway and this compound inhibition.
General Experimental Workflow for Genetic Validation
The following diagram outlines a typical workflow for the genetic validation of a targeted anti-cancer agent like this compound.
Caption: Workflow for genetic validation of a targeted inhibitor.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against various kinases was determined using an in vitro phosphorylation assay. Recombinant kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation was measured using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or filter-binding assays. IC50 values were then calculated from the dose-response curves.
Cell Proliferation Assay
Cancer cell lines were seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours. Cell viability was assessed using a metabolic assay such as MTS or a luminescence-based assay like CellTiter-Glo, which measures ATP content. The half-maximal inhibitory concentration (IC50) was determined by fitting the data to a four-parameter logistic curve.
Western Blot Analysis
To assess the effect of this compound on c-Met signaling, cells were treated with the inhibitor for a specified period. Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for total and phosphorylated forms of c-Met, AKT, and ERK. Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.
In Vivo Tumor Xenograft Studies
Female athymic nude mice were subcutaneously inoculated with cancer cells (e.g., GTL-16). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules. Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised, and the percentage of tumor growth inhibition was calculated relative to the vehicle control group.
Conclusion
References
- 1. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Knockdown of c-Met inhibits cell proliferation and invasion and increases chemosensitivity to doxorubicin in human multiple myeloma U266 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy is required for crizotinib-induced apoptosis in MET-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MK-2461: A Guide for Laboratory Professionals
In the absence of a specific Safety Data Sheet (SDS) for MK-2461, laboratory personnel must rely on established protocols for handling and disposing of chemical waste. It is critical to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
General Procedures for Chemical Waste Disposal
The following steps outline a standard approach to managing the disposal of research-grade compounds like this compound.
| Step | Procedure | Key Considerations |
| 1. Waste Identification and Classification | Determine the nature of the waste. This compound is a selective small-molecule inhibitor of the proto-oncogene c-Met. Waste may be in pure form, in solution (e.g., DMSO), or as contaminated labware (pipette tips, vials, gloves, etc.). | Consult your institution's waste management guidelines to correctly classify the waste (e.g., hazardous chemical waste). |
| 2. Segregation | Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. | Incompatible chemicals can react dangerously. Proper segregation prevents accidental reactions and ensures appropriate disposal routes. For example, halogenated and non-halogenated solvent wastes should typically be kept separate. |
| 3. Containerization | Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, leak-proof lid. | For liquid waste, use a container compatible with the solvent used to dissolve this compound. For solid waste, such as contaminated labware, use a clearly marked bag or container. |
| 4. Labeling | Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent (if any), and any known hazards. Include the accumulation start date. | Accurate labeling is crucial for the safety of waste handlers and for regulatory compliance. |
| 5. Storage | Store the waste container in a designated satellite accumulation area (SAA). This area should be secure, well-ventilated, and away from general laboratory traffic. | Follow all institutional and regulatory requirements for the storage of hazardous waste, including limits on accumulation time and quantity. Secondary containment should be used to prevent spills. |
| 6. Disposal Request | Once the container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department. | Provide accurate information about the waste composition to ensure proper disposal by trained personnel. |
Experimental Protocols and Waste Generation
Experiments involving this compound, such as in vitro cell-based assays or in vivo animal studies, will generate various waste streams.
-
In Vitro Assays: Cell culture media containing this compound, unused stock solutions (often in DMSO), and contaminated consumables (e.g., multi-well plates, pipette tips) should be collected as hazardous chemical waste.
-
In Vivo Studies: Animal bedding, carcasses, and any unused formulated compound should be disposed of in accordance with institutional guidelines for animal and chemical waste.
It is best practice to minimize waste generation by preparing only the required amount of this compound solution for each experiment.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety department for detailed instructions.
Safeguarding Researchers: A Comprehensive Guide to Handling MK-2461 (Tecovirimat)
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling the potent antiviral compound MK-2461, also known as Tecovirimat. Adherence to these guidelines is critical to ensure personal safety and proper disposal of hazardous materials. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound in a laboratory setting, a multi-layered approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required personal protective equipment.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents skin contact. Must be inspected before use and washed and dried.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Lab Coat | Fire/flame resistant and impervious clothing | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step protocol outlines the essential procedures for the safe handling of this compound, from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel.
Handling Procedures
-
Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[1]
-
Personal Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Spill Management
-
Evacuation: In case of a spill, evacuate personnel to a safe area.[1]
-
Containment: Keep people away from and upwind of the spill/leak.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Cleanup: Use personal protective equipment during cleanup.[1] Absorb the spill with inert material and place it in a sealed container for disposal.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Disposal Plan
-
Waste Categorization: All materials contaminated with this compound, including excess compound, empty containers, and used PPE, should be treated as hazardous pharmaceutical waste.
-
Containerization: Place all contaminated waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company. Adhere to all federal, state, and local regulations for the disposal of potent pharmaceutical compounds.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
